molecular formula C15H18N2O7S2 B13819700 Dansyl-cysteic acid

Dansyl-cysteic acid

Cat. No.: B13819700
M. Wt: 402.4 g/mol
InChI Key: ZVOGQJUKPIENKH-LBPRGKRZSA-N
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Description

Dansyl-cysteic acid is a useful research compound. Its molecular formula is C15H18N2O7S2 and its molecular weight is 402.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H18N2O7S2

Molecular Weight

402.4 g/mol

IUPAC Name

(2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-sulfopropanoic acid

InChI

InChI=1S/C15H18N2O7S2/c1-17(2)13-7-3-6-11-10(13)5-4-8-14(11)26(23,24)16-12(15(18)19)9-25(20,21)22/h3-8,12,16H,9H2,1-2H3,(H,18,19)(H,20,21,22)/t12-/m0/s1

InChI Key

ZVOGQJUKPIENKH-LBPRGKRZSA-N

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CS(=O)(=O)O)C(=O)O

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CS(=O)(=O)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Dansyl-Cysteic Acid – Structural Dynamics and Analytical Utility

[1][2]

Executive Summary

Dansyl-cysteic acid (Dns-Cya) represents a critical intersection between fluorogenic derivatization and sulfur chemistry in protein analysis.[1][2] Unlike standard amino acid derivatives, Dns-Cya contains a sulfonic acid moiety resulting from the rigorous oxidation of cysteine or cystine.[1] This modification renders the molecule highly polar and chemically stable, overcoming the notorious lability of cysteine during acid hydrolysis.

This guide provides an exhaustive technical analysis of this compound, detailing its chemical architecture, fluorescence mechanisms, and its pivotal role in the high-sensitivity determination of sulfur-containing amino acids in proteomics.[1][2]

Chemical Architecture & Properties[1][2]

Structural Analysis

The molecule is a sulfonamide conjugate composed of two distinct functional domains:

  • The Fluorophore (Dansyl Group): 5-(dimethylamino)naphthalene-1-sulfonyl moiety.[1][2][3][4] This planar, aromatic system provides the fluorescent signal and solvatochromic properties.

  • The Analyte (Cysteic Acid): 3-sulfo-L-alanine.[1][2][5] This is the oxidized form of cysteine where the thiol (-SH) or disulfide (-S-S-) is converted to a sulfonic acid (-SO₃H).[1][2][5]

Chemical Formula:

Molecular Weight:IUPAC Name:123
Physicochemical Profile[1][2]
PropertyValue / CharacteristicMechanistic Insight
Fluorescence Excitation

Excitation of the naphthalene

transition.[1][2]
Fluorescence Emission

(Green)
Highly solvatochromic.[2] Emission shifts red (to yellow) in polar solvents (water) and blue (to cyan) in non-polar solvents due to intramolecular charge transfer (ICT).
Solubility Soluble in aqueous buffers (pH > 4), Methanol, AcetonitrileThe sulfonic acid group (

) ensures the molecule remains anionic and water-soluble even at acidic pH, unlike other Dansyl-amino acids.[2]
Acid-Base Behavior AmphotericContains a strong acid (sulfonic,

), a weak acid (carboxylic,

), and a weak base (dimethylamino,

).[1][2]
Stability HighThe sulfonamide bond is resistant to acid hydrolysis, allowing Dns-Cya to survive conditions that degrade peptide bonds.[1][2]
Structural Visualization

The following diagram illustrates the connectivity and functional groups of Dansyl-L-Cysteic Acid.

DansylCysteicAcidFigure 1: Functional connectivity of this compound.DansylDansyl Fluorophore(5-dimethylaminonaphthalene-1-sulfonyl)SulfonamideSulfonamide Bond(-SO2-NH-)Dansyl->SulfonamideAttached at C1AlphaCarbonα-Carbon(Chiral Center)Sulfonamide->AlphaCarbonN-terminal attachmentCarboxylCarboxyl Group(-COOH)AlphaCarbon->CarboxylSideChainSide Chain(-CH2-SO3H)AlphaCarbon->SideChainCysteic Acid Moiety

[1][2]

Synthesis & Formation Mechanisms[1][2][7]

The formation of this compound in a bioanalytical context typically follows one of two pathways. Understanding the causality here is vital for experimental design.

Pathway A: Pre-Oxidation (The Standard Protocol)

This is the preferred method for protein sequencing.

  • Oxidation: Protein is treated with performic acid.[1][6][7][8] All Cysteine (Cys) and Cystine residues are quantitatively converted to Cysteic Acid (Cya).

  • Hydrolysis: The protein is hydrolyzed (6N HCl). Cysteic acid is stable, whereas Cysteine would be destroyed.

  • Dansylation: The hydrolysate is reacted with Dansyl-Cl.[1][9]

  • Result: this compound.[1][3]

Pathway B: Post-Dansylation Oxidation[1][2]
  • Dansylation: Protein/Peptide is reacted with Dansyl-Cl first.[1][4][10][11]

  • Hydrolysis: Acid hydrolysis releases Dansyl-Cys (which is unstable) and Dansyl-Cystine.[1][2]

  • Oxidation: Subsequent oxidation converts these to this compound.[1] Note: This pathway is less quantitative due to losses during the hydrolysis step.[8][12]

SynthesisPathwayscluster_0Pathway A: Pre-Oxidation (Quantitative)ProteinProtein (Cys/Cystine)OxidationPerformic Acid Oxidation(Convert -SH/-SS- to -SO3H)Protein->OxidationHydrolysisAcid Hydrolysis(6N HCl, 110°C)Oxidation->HydrolysisDerivatizationDansylation(Dansyl-Cl, pH 9.5)Hydrolysis->DerivatizationProductThis compoundDerivatization->Product

[1][2][5][8][10][11][13]

Experimental Protocols

Protocol: Performic Acid Oxidation

Purpose: To convert unstable cysteine residues into stable cysteic acid prior to analysis.[1] Safety: Performic acid is a strong oxidant and potential explosive. Prepare fresh in a fume hood.

  • Reagent Preparation: Mix Formic acid (88%) and Hydrogen peroxide (30%) in a 9:1 (v/v) ratio. Allow to stand at room temperature for 1 hour to form performic acid.[1] Cool to 0°C before use.[1]

  • Sample Treatment: Dissolve dry protein/peptide (10-50 nmol) in 50 µL of the cooled performic acid reagent.

  • Incubation: Incubate at 0°C for 4 hours.

  • Quenching: Add 0.5 mL of lyophilized HBr or a reducing agent to destroy excess performic acid.

  • Lyophilization: Freeze-dry the sample to remove acid byproducts.

  • Validation: The sample is now ready for hydrolysis and dansylation.

Protocol: Dansylation Reaction

Purpose: To fluorescently label the amino acids for detection.

  • Buffer Preparation: Prepare 40 mM Lithium Carbonate (Li₂CO₃) buffer, adjusted to pH 9.5 with HCl.

  • Reagent: Dissolve Dansyl-Chloride (Dns-Cl) in dry Acetone (1.5 mg/mL).

  • Reaction:

    • Dissolve the dried amino acid residue (from 4.1) in 20 µL Lithium Carbonate buffer.

    • Add 10 µL of Dansyl-Cl solution.[1][2]

    • Seal tube (protect from light) and incubate at 37°C for 45 minutes (or Room Temp for 2 hours).

  • Quenching: Add 2 µL of Methylamine or Ethylamine to scavenge excess Dns-Cl.

  • Clarification: Centrifuge briefly to remove any insoluble byproducts (e.g., Dansyl-hydroxide).

HPLC Separation Strategy

This compound is significantly more polar than other Dansyl-amino acids due to the sulfonic acid group.[1][2]

  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).[9]

  • Mobile Phase A: 20 mM Sodium Phosphate Buffer, pH 6.5 (or Acetate buffer).

  • Mobile Phase B: Acetonitrile.[1][10]

  • Gradient:

    • Start: 0-5% B (Dns-Cysteic acid elutes very early, often near the void volume due to high polarity).[1][2]

    • Ramp: Linear gradient to 50% B over 25 minutes.

  • Detection: Fluorescence (Ex 335 nm / Em 518 nm) or UV (254 nm).

References

  • Gray, W. R., & Hartley, B. S. (1963). A fluorescent end-group reagent for proteins and peptides.[1][2][4] Biochemical Journal, 89(2), 59P. Link

  • Hirs, C. H. W. (1967). Determination of Cystine as Cysteic Acid.[4][8][12][13] Methods in Enzymology, 11, 59-62.[1][2] Link

  • Tapuhi, Y., et al. (1981). Dansylation of amino acids for high-performance liquid chromatography analysis. Analytical Biochemistry, 115(1), 123-129.[1][2] Link

  • PubChem. (n.d.).[1] Dansyl-L-cysteic acid | C15H18N2O7S2.[1][2][3] National Library of Medicine. Link[1]

  • AAT Bioquest. (n.d.).[1][14] Spectrum of Dansyl Fluorophore. Link

A Comprehensive Technical Guide to the Absorption Maximum (λmax) of Dansyl-Cysteic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the spectroscopic properties of dansyl-cysteic acid, a fluorescent derivative of significant interest in biomedical and pharmaceutical research. The document elucidates the fundamental principles governing its absorption and fluorescence characteristics, with a primary focus on its absorption maximum (λmax). The spectroscopic behavior of this compound is predominantly dictated by the dansyl (5-(Dimethylamino)naphthalene-1-sulfonyl) moiety, a widely utilized fluorophore. Its primary absorption maximum, crucial for analytical applications, is typically observed in the 325-350 nm range. This guide details the profound influence of environmental factors, such as solvent polarity and pH, on the spectral properties of the conjugate. We present a validated, step-by-step experimental protocol for the precise determination of its λmax, alongside a discussion of the underlying chemical and physical principles. This document is intended for researchers, scientists, and drug development professionals who employ fluorescence-based analytical techniques for the quantification and characterization of biomolecules.

Introduction: The Synergy of Derivatization

In modern analytical science, the chemical modification of analytes to enhance their detectability is a cornerstone technique. The derivatization of amino acids with fluorescent tags is a prime example, enabling highly sensitive quantification in complex biological matrices.

The Dansyl Fluorophore: A Versatile Analytical Tool

Dansyl chloride (Dns-Cl) is a highly reactive reagent that readily forms stable sulfonamide bonds with the primary and secondary amino groups of amino acids and peptides.[1][2][3] The parent dansyl chloride is non-fluorescent, but upon conjugation, the resulting dansyl-derivative becomes intensely fluorescent, a property that has been leveraged for decades in protein sequencing, amino acid analysis, and HPLC-based quantification.[1][2][4][5] The utility of the dansyl group stems from its high fluorescence quantum yields in specific environments and a large Stokes shift, which minimizes self-absorption and improves signal-to-noise ratios.[6]

Cysteic Acid: A Biomarker of Oxidative Stress

Cysteic acid is a sulfonic acid-containing amino acid formed by the irreversible oxidation of cysteine. As cysteine plays a critical role in protein structure and antioxidant defense, the presence and concentration of cysteic acid can serve as a valuable biomarker for oxidative stress and protein damage. Its inherent high polarity and lack of a strong native chromophore make its detection challenging without derivatization.

The this compound Conjugate

The reaction between dansyl chloride and cysteic acid yields the this compound conjugate. This derivatization imparts the favorable spectroscopic properties of the dansyl group onto the cysteic acid molecule, allowing for its sensitive detection and quantification using UV-Visible absorption or fluorescence spectroscopy. The resulting conjugate's spectral characteristics are almost entirely governed by the appended dansyl chromophore.

Fundamental Spectroscopic Principles

The interaction of light with the this compound molecule is the basis for its analysis. This interaction can be understood through the principles of UV-Visible absorption and fluorescence.

UV-Visible Absorption

When a molecule absorbs a photon of light, an electron is promoted from a lower energy ground state (S₀) to a higher energy excited state (S₁). The specific wavelengths of light that can be absorbed are determined by the molecule's electronic structure. For this compound, the naphthalene ring system and its substituents form the chromophore responsible for light absorption. The absorption spectrum is a plot of absorbance versus wavelength, and the wavelength at which maximum absorption occurs is termed λmax.

The dansyl moiety typically exhibits two main absorption bands: a strong band in the deep UV region around 250 nm and a second, characteristic band in the near UV region (UVA) around 330-350 nm.[1][7] The latter is more commonly used for selective excitation in fluorescence measurements to avoid interference from other biomolecules.

The Phenomenon of Fluorescence

Following absorption and promotion to an excited state, the molecule can return to the ground state through several pathways. One such pathway is fluorescence, where the molecule emits a photon of light. This emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift. The entire process of absorption, relaxation in the excited state, and emission is visually summarized by a Jablonski diagram.

Jablonski cluster_0 Energy Levels S0 S₀ (Ground State) V0_0 S1 S₁ (Excited Singlet State) V1_0 V0_1 V0_2 V1_1 V1_2 p1 p2 p3 p4 p5 p6 p5->p6 Vibrational Relaxation

Caption: Jablonski diagram illustrating electronic transitions.

Core Spectroscopic Properties and Influencing Factors

The precise λmax and fluorescence properties of this compound are not static; they are exquisitely sensitive to the molecule's immediate chemical environment. Understanding these sensitivities is critical for robust assay development.

Solvatochromism: The Impact of Solvent Polarity

The term solvatochromism refers to the shift in a substance's spectral bands (both absorption and emission) with a change in solvent polarity. The dansyl group is a classic example of a solvatochromic fluorophore.

  • Causality: The dimethylamino group acts as an electron donor and the sulfonyl group as an electron acceptor, creating a dipole moment. This dipole moment increases significantly when the molecule transitions to the excited state (S₁).[7] Polar solvents will preferentially stabilize the more polar excited state more than the ground state.

  • Effect on Spectra: This stabilization lowers the energy of the excited state, resulting in a pronounced red-shift (bathochromic shift) in the fluorescence emission spectrum as solvent polarity increases. The effect on the absorption maximum is typically less dramatic but still observable.

  • Impact on Quantum Yield: The fluorescence quantum yield (a measure of emission efficiency) of dansyl derivatives is drastically affected by solvent. In highly polar protic solvents like water, the quantum yield is very low (e.g., ~0.07 for dansyl glycine), whereas in non-polar aprotic solvents like dioxane, it can be nearly ten times higher (~0.66).[8] This is attributed to alternative non-radiative decay pathways becoming more favorable in polar environments.

The Effect of pH

The pH of the aqueous medium determines the ionization state of functional groups on both the dansyl and cysteic acid moieties, which in turn influences the spectroscopic properties.

  • Dimethylamino Group: At acidic pH values (typically below 6), the dimethylamino group on the naphthalene ring becomes protonated.[7] This protonation disrupts the charge-transfer character of the excited state, leading to a significant quenching (decrease) of fluorescence intensity.

  • Acidic Groups: At alkaline pH, the carboxylic acid and sulfonic acid groups of the cysteic acid moiety will be deprotonated. The sulfonamide linkage itself can also be deprotonated at very high pH (e.g., >11).[7] Generally, the anionic forms of dansyl derivatives are the most emissive.[7] Therefore, dansylation reactions and subsequent fluorescence measurements are typically performed under alkaline conditions (pH 8-10) to ensure a deprotonated primary amine for reaction and maximal fluorescence of the product.

Quantitative Spectroscopic Data Summary

While precise data for this compound must be determined empirically, the values for the dansyl chromophore and related conjugates provide an authoritative reference.

ParameterTypical ValueConditions / NotesSource(s)
Absorption Max (λmax) ~325 - 345 nmThe primary absorption band used for excitation.[1][7]
~250 nmA secondary, stronger band in the deep UV.[7]
Molar Extinction Coeff. (ε) ~4,300 M⁻¹cm⁻¹At ~338 nm for Dansyl glycine in dioxane.[8]
Excitation Max (λex) ~335 - 340 nmCorresponds closely to the primary λmax.[4][9][10]
Emission Max (λem) ~518 - 530 nmHighly solvent-dependent; red-shifts with increasing polarity.[4][7][9]
Fluorescence Quantum Yield (Φ) 0.07 to 0.66Highly solvent-dependent; lowest in water, highest in non-polar solvents.[8]

Experimental Protocol: Determination of λmax for this compound

This section provides a self-validating, field-proven workflow for the synthesis of this compound and the subsequent determination of its absorption maximum.

The Dansylation Reaction Workflow

The derivatization of cysteic acid with dansyl chloride is the first critical step. The reaction must be performed under conditions that favor the formation of the desired sulfonamide bond while minimizing side reactions, such as the hydrolysis of dansyl chloride.[3][11]

Derivatization_Workflow cluster_reactants Reactants cluster_reaction Reaction Step cluster_quenching Quenching & Analysis CysA Cysteic Acid Solution Mix Combine & Mix CysA->Mix DnsCl Dansyl Chloride in Acetonitrile DnsCl->Mix Buffer Add 0.1M NaHCO₃ (to pH ~9.5) Mix->Buffer Adjust pH Incubate Incubate (e.g., 60°C, 45 min) Buffer->Incubate Promote Reaction Quench Add Quenching Agent (e.g., Methylamine) Incubate->Quench Stop Reaction Dilute Dilute for Spectroscopy Quench->Dilute

Caption: Workflow for the derivatization of cysteic acid.

Detailed Step-by-Step Methodology

Materials:

  • Cysteic acid standard

  • Dansyl chloride

  • Acetonitrile (HPLC grade)

  • Sodium bicarbonate

  • Methylamine hydrochloride (or other primary amine for quenching)

  • Deionized water

  • Calibrated pH meter

  • Heating block or water bath

  • Vortex mixer

  • UV-Visible Spectrophotometer (dual beam recommended)

  • 1 cm pathlength quartz cuvettes

Protocol:

  • Reagent Preparation:

    • Cysteic Acid Stock (e.g., 10 mM): Dissolve a precise amount of cysteic acid in deionized water.

    • Dansyl Chloride Solution (e.g., 10 mg/mL): Dissolve dansyl chloride in acetonitrile. Causality: Dansyl chloride is unstable in aqueous solutions and will hydrolyze; it must be prepared fresh in an organic solvent.[11]

    • Bicarbonate Buffer (0.1 M, pH ~9.5): Dissolve sodium bicarbonate in water and adjust pH if necessary.

  • Derivatization Reaction:

    • In a microcentrifuge tube, combine 50 µL of the cysteic acid stock and 100 µL of the bicarbonate buffer.

    • Add 100 µL of the dansyl chloride solution. The large molar excess of dansyl chloride ensures the reaction proceeds to completion for the analyte.

    • Vortex the mixture thoroughly.

    • Incubate the reaction at 60°C for 45 minutes in the dark. Causality: Elevated temperature accelerates the reaction, while darkness prevents potential photodegradation of the dansyl group.[1]

  • Reaction Quenching:

    • After incubation, add a small amount of a primary amine solution (e.g., 20 µL of 50 mg/mL methylamine) to the reaction mixture.

    • Vortex and let it react for 10 minutes. Causality: This step is crucial to consume the excess, highly reactive dansyl chloride, preventing further side reactions and protecting analytical instrumentation.[3]

  • Sample Preparation for Spectroscopy:

    • Dilute a small aliquot of the final reaction mixture into the solvent of choice (e.g., ethanol, acetonitrile, or a buffered aqueous solution).

    • The dilution factor should be chosen to yield a maximum absorbance between 0.1 and 1.0 AU to ensure adherence to the Beer-Lambert law. A starting dilution of 1:100 is often appropriate.

  • Spectrophotometric Measurement (Self-Validating System):

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.

    • Set the instrument to scan a wavelength range from 200 nm to 600 nm.

    • Fill a quartz cuvette with the pure solvent that was used for dilution. This is the blank .

    • Place the blank cuvette in both the reference and sample holders and perform a baseline correction. This zeros the instrument, ensuring that any measured absorbance is due only to the analyte.

    • Replace the blank in the sample holder with a cuvette containing the diluted this compound solution.

    • Run the spectral scan.

    • The instrument software will identify the wavelength corresponding to the highest peak in the 300-400 nm range. This is the λmax .

Chemical Reaction Diagram

reaction struct1 Cysteic Acid (R-NH₂) plus + struct1->plus struct2 Dansyl Chloride (Dns-Cl) arrow pH 9.5 Δ struct2->arrow struct3 This compound (Dns-NH-R) plus->struct2 arrow->struct3

Caption: Derivatization reaction of cysteic acid with dansyl chloride.

Conclusion

The absorption maximum (λmax) of this compound is a critical parameter for its analytical determination. Governed by the electronic structure of the dansyl chromophore, the primary λmax lies consistently within the 325-350 nm range, making it suitable for selective excitation. However, researchers must remain cognizant of the profound influence of the local environment, particularly solvent polarity and pH, which can modulate not only the λmax but more significantly, the fluorescence emission wavelength and quantum yield. The experimental protocol detailed herein provides a robust framework for the empirical determination of these properties, ensuring data integrity and enabling the development of sensitive and reliable assays for this important biomarker of oxidative stress.

References

  • Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. (2021). MDPI. [Link]

  • UV-Vis Spectrum of Cysteine. SIELC Technologies. [Link]

  • Spectrophotometric Determination of N-Acetyl-L-Cysteine and N-(2-Mercaptopropionyl)-Glycine in Pharmaceutical Preparations. PMC. [Link]

  • Effect of dansyl chloride concentration on fluorescence intensity. ResearchGate. [Link]

  • Fluorous-Phase- and Chiral-Axis-Enhanced Fluorescent Sensitivity and Chemoselectivity for Cysteine Recognition. PMC - NIH. [Link]

  • HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate. [Link]

  • UVVis Absorbance spectra for dansyl samples exposed for 6 h. ResearchGate. [Link]

  • Absorption and fluorescence emission spectra for dansyl dye 1 in ethanol. ResearchGate. [Link]

  • Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. PMC - NIH. [Link]

  • A dansyl-based fluorescent probe for the highly selective detection of cysteine based on a d-PeT switching mechanism. ResearchGate. [Link]

  • The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. MDPI. [Link]

  • Amino Acid Analysis by Dansylation: A Revised Method. Cardinal Scholar. [Link]

  • A sensitive and validated LC-MS/MS method for the determination of domoic acid in shellfish. RSC Publishing. [Link]

  • A dansyl-based fluorescent probe for the highly selective detection of cysteine based on a d-PeT switching mechanism. RSC Publishing. [Link]

  • Targeted quantification of amino acids by dansylation. PMC - NIH. [Link]

  • Effect of pH on the dansylation of 25 µg/mL (A) or 5 µg/mL (B) BAs in terms of peak height. ResearchGate. [Link]

  • A multi-analyte selective dansyl derivative for the fluorescence detection of Cu(ii) and cysteine. PubMed. [Link]

  • Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. MDPI. [Link]

  • Visual Detection of Cysteine and Homocysteine. PMC - NIH. [Link]

  • Utility of dansyl chloride for the establishment of a sensitive spectrofluorimetric approach for estimating midodrine hydrochloride. ResearchGate. [Link]

  • Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures. ScienceDirect. [Link]

  • Synthesis method of dansyl chloride for preparing fluorescent probe.
  • Chromophore binding to two cysteines increases quantum yield of near-infrared fluorescent proteins. ResearchGate. [Link]

  • Dansyl glycine. Oregon Medical Laser Center. [Link]

  • EXTINCTION COEFFICIENTS AND FLUORESCENCE DATA. Glen Research. [Link]

  • Solvent Effects on Fluorescence Emission. Evident Scientific. [Link]

  • Extinction coefficient. ProtParam. [Link]

  • Molar extinction coefficients of some amino acids. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Performic Acid Oxidation of Cysteine to Cysteic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Accurate Cysteine Quantification

In the realms of protein chemistry, proteomics, and drug development, the precise quantification of amino acids is paramount. Cysteine, with its reactive thiol group, plays a pivotal role in protein structure and function through the formation of disulfide bonds, metal binding, and catalytic activity. However, the inherent instability of cysteine and its oxidized dimer, cystine, during standard acid hydrolysis procedures presents a significant analytical challenge.[1][2][3] Both cysteine and cystine are susceptible to variable degradation, leading to inaccurate quantification and potentially misleading interpretations of protein composition and structure.[2][3]

To circumvent this, a robust and reliable method is required to convert these labile residues into a stable, quantifiable form. The performic acid oxidation protocol addresses this need by quantitatively converting both cysteine and cystine to the highly stable cysteic acid.[3][4][5] This application note provides a detailed, in-depth guide to the theory and practice of performic acid oxidation, designed for researchers, scientists, and drug development professionals seeking to achieve accurate and reproducible amino acid analysis.

The Chemical Foundation: Mechanism of Oxidation

Performic acid (HCOOOH) is a potent oxidizing agent generated in situ from the reaction of formic acid (HCOOH) and hydrogen peroxide (H₂O₂). The primary role of performic acid in this protocol is the irreversible oxidation of the sulfur-containing side chains of cysteine and cystine to sulfonic acid, yielding cysteic acid.[6][7] This oxidation is a key step for several reasons:

  • Stabilization: Cysteic acid is exceptionally stable to subsequent acid hydrolysis, ensuring its quantitative recovery.[4]

  • Disulfide Bond Cleavage: Performic acid effectively cleaves all disulfide bonds within a protein.[7][8][9] This is crucial for accurate peptide mapping and sequencing, as it ensures the protein is fully denatured and accessible to proteolytic enzymes.[8][9]

  • Uniform Product: Both free cysteine and cystine residues are converted to the same product, cysteic acid, simplifying the analytical process.[8]

The reaction proceeds via an electrophilic attack of the peroxy acid on the sulfur atom of the cysteine residue. The sulfur is progressively oxidized, ultimately forming the sulfonic acid group of cysteic acid.

G cluster_reactants Reactants cluster_products Product Cysteine Cysteine (-CH₂-SH) Intermediate Sulfenic Acid (-CH₂-SOH) Cysteine->Intermediate + HCOOOH Performic_Acid Performic Acid (HCOOOH) Intermediate2 Sulfinic Acid (-CH₂-SO₂H) Intermediate->Intermediate2 + HCOOOH Cysteic_Acid Cysteic Acid (-CH₂-SO₃H) Intermediate2->Cysteic_Acid + HCOOOH

Figure 1: Simplified reaction mechanism of cysteine oxidation to cysteic acid by performic acid.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, with explanations for each critical step to ensure robust and reproducible results.

I. Reagent Preparation

Performic Acid Reagent (Prepare Fresh Immediately Before Use in a Fume Hood)

ReagentVolume/MassRationale
88% Formic Acid4.5 mLServes as a reactant and solvent for the in situ generation of performic acid.
30% Hydrogen Peroxide0.5 mLThe oxidizing agent that reacts with formic acid.
Phenol Crystals25 mgActs as a scavenger to protect tyrosine residues from modification by performic acid.[10][11]

Procedure:

  • In a 25 mL glass test tube within a certified chemical fume hood, carefully weigh 25 mg of phenol crystals.[10]

  • Add 4.5 mL of 88% formic acid.

  • Add 0.5 mL of 30% hydrogen peroxide.[10]

  • Stopper the tube and allow the mixture to stand at room temperature for 30 minutes to allow for the formation of performic acid.[10]

  • After 30 minutes, place the tube in an ice bath and cool for at least 15 minutes before use.[10] The cooling step is critical to control the reactivity of the performic acid and minimize unwanted side reactions.

II. Oxidation of Protein/Peptide Samples

The following workflow outlines the key steps for the performic acid oxidation of a protein or peptide sample prior to acid hydrolysis.

G Start Start: Protein/Peptide Sample Prepare_PA Prepare Fresh Performic Acid Reagent Start->Prepare_PA Add_PA Add Cold Performic Acid to Sample Start->Add_PA Prepare_PA->Add_PA Incubate Incubate at Low Temperature (e.g., 0-4°C) Add_PA->Incubate Quench Quench Reaction (e.g., with HBr or dilution) Incubate->Quench Lyophilize Lyophilize to Remove Reagents Quench->Lyophilize Hydrolyze Proceed to Acid Hydrolysis (e.g., 6N HCl) Lyophilize->Hydrolyze Analyze Amino Acid Analysis (e.g., HPLC or LC-MS) Hydrolyze->Analyze End End: Quantified Cysteic Acid Analyze->End

Figure 2: Experimental workflow for performic acid oxidation of protein/peptide samples.

Detailed Steps:

  • Sample Preparation: Accurately weigh or pipette the protein or peptide sample into a hydrolysis tube. The amount of sample should be chosen to yield a final amino acid concentration within the optimal range of the analytical instrument.

  • Oxidation:

    • Place the sample tube in an ice bath.

    • Add a sufficient volume of the freshly prepared, cold performic acid reagent to the sample. A common practice is to use a 10 to 20-fold excess of the reagent by weight over the protein.

    • Ensure the sample is fully dissolved and mixed with the reagent.

    • Incubate the reaction mixture in an ice bath (0-4°C) for a defined period, typically 2 to 4 hours, or overnight for more complex proteins.[4] The low temperature is crucial to control the reaction rate and prevent excessive degradation of other amino acids.[11]

  • Quenching and Removal of Performic Acid:

    • To stop the oxidation reaction, the performic acid must be neutralized or removed. This can be achieved by adding an excess of a reducing agent like hydrobromic acid (HBr) or by dilution with a large volume of water followed by lyophilization.

    • If using HBr, add it dropwise while keeping the sample on ice until the yellow color of bromine persists.

    • Lyophilization is a common and effective method to remove the volatile performic acid and other reagents. Repeat the lyophilization cycle if necessary to ensure complete removal.

  • Acid Hydrolysis:

    • Once the performic acid is removed, the sample is ready for standard acid hydrolysis (e.g., 6N HCl at 110°C for 24 hours).[4]

  • Analysis:

    • After hydrolysis, the sample is dried, reconstituted in an appropriate buffer, and analyzed by techniques such as ion-exchange chromatography with post-column ninhydrin derivatization or by pre-column derivatization followed by HPLC or LC-MS.[4][12] Cysteic acid is a highly polar amino acid and will elute early in most reversed-phase chromatography systems.

Scientific Integrity: Potential Pitfalls and Troubleshooting

A thorough understanding of the potential side reactions and limitations of this protocol is essential for ensuring the integrity of the results.

  • Amino Acid Degradation: While the primary targets are cysteine and methionine (which is oxidized to methionine sulfone), other amino acids can be affected by the strong oxidizing conditions.[1][12]

    • Tryptophan: Is completely destroyed during performic acid oxidation and must be quantified using a separate analytical method, such as alkaline hydrolysis.[3][5]

    • Tyrosine: Can be partially modified (e.g., halogenated if HCl is present) and its recovery may be compromised. The inclusion of phenol in the performic acid reagent is intended to mitigate this.[12][13]

    • Histidine: May also be partially degraded.[12]

  • Incomplete Oxidation: Insufficient performic acid or a short incubation time may lead to incomplete oxidation of cysteine and cystine, resulting in underestimation. It is advisable to optimize the reaction conditions for the specific protein or sample matrix being analyzed.

  • Safety Precautions: Performic acid is a strong oxidant and is corrosive.[14][15] It should always be prepared and handled in a well-ventilated chemical fume hood.[10] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.[16] Spills should be immediately neutralized and cleaned up according to institutional safety protocols.[17]

Conclusion: A Cornerstone of Accurate Protein Analysis

The performic acid oxidation of cysteine to cysteic acid remains a cornerstone technique for the accurate determination of cysteine and cystine content in proteins and peptides. By converting these unstable amino acids into a stable derivative, this method overcomes a major hurdle in quantitative amino acid analysis. When performed with a clear understanding of the underlying chemistry and potential side reactions, this protocol provides a reliable and reproducible means to obtain high-quality data, which is indispensable for research, development, and quality control in the life sciences and biopharmaceutical industries.

References

  • Medallion Labs. Performic Acid Oxidation Amino Acids (Cystine and Methionine) Test. Available from: [Link]

  • Cold Spring Harbor Protocols. Performic Acid Oxidation of Proteins. Available from: [Link]

  • Taylor & Francis. Cysteic acid – Knowledge and References. Available from: [Link]

  • Chegg. Tools: Trypsin (cleaves proteins on the carboxyl-side of Lys and Arg residues). Available from: [Link]

  • ResearchGate. ¹H NMR spectra of the performic acid oxidation of cysteine to cysteic.... Available from: [Link]

  • ResearchGate. Performic Acid Oxidation of Proteins. Available from: [Link]

  • Waters. Hydrolysis of Food and Feed Samples. Available from: [Link]

  • PubMed. Quantitative analysis of cystine, methionine, lysine, and nine other amino acids by a single oxidation--4 hour hydrolysis method. Available from: [Link]

  • ResearchGate. Evaluation of a performic acid oxidation method for quantifying amino acids in freshwater species. Available from: [Link]

  • PubMed. Quantification of cysteine residues following oxidation to cysteic acid in the presence of sodium azide. Available from: [Link]

  • PubMed. Oxidation of proteins with performic acid is extensively used to cleave disulfide bonds. Available from: [Link]

  • PMC. Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS. Available from: [Link]

  • 3M. Worker Personal Protective Equipment (PPE) Tips for Peracetic Acid Use in Pharmaceutical Manufacturing Industry. Available from: [Link]

  • Purdue University. Peracetic acid. Available from: [Link]

  • USDA Food Safety and Inspection Service. Peroxyacetic acid (PAA). Available from: [Link]

Sources

Application Note: High-Sensitivity Analysis of Cysteic Acid via Pre-Column Dansyl Chloride Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the quantification of Cysteic Acid (Cya) using pre-column derivatization with Dansyl Chloride (DNS-Cl) followed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

While standard amino acid analysis often struggles with the instability of Cysteine and Cystine, this method utilizes a controlled oxidation step to convert all cysteine species into the chemically stable Cysteic Acid.[1] The subsequent dansylation yields a highly fluorescent derivative, enabling femtomole-level detection sensitivity. This protocol is designed for researchers in proteomics, oxidative stress monitoring, and biopharmaceutical quality control who require absolute quantification of sulfur-containing amino acids.

Scientific Background & Mechanism[2]

The Challenge of Cysteine Analysis

Cysteine is susceptible to oxidation during acid hydrolysis, leading to variable recovery rates.[2] To ensure accuracy, the "Gold Standard" approach involves oxidizing all cysteine and cystine residues to Cysteic Acid (Cya) using performic acid prior to hydrolysis.[2][3] Cysteic acid is stable under acid hydrolysis conditions and provides a single, stoichiometric peak for quantification.

Dansyl Chloride Chemistry

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary and secondary amines to form stable sulfonamide derivatives.[4]

  • Reaction Specifics: The reaction requires an alkaline pH (9.5–10.5) to ensure the amine group of the amino acid is unprotonated (

    
    ) and nucleophilic.
    
  • Cysteic Acid Behavior: Unlike neutral amino acids, Cysteic acid contains a sulfonic acid group (

    
    ) which remains ionized (
    
    
    
    ) even at acidic pH. This imparts significant polarity to the Dansyl-Cysteic Acid derivative, causing it to elute early in reversed-phase chromatography.[5]
Reaction Mechanism

The nucleophilic attack of the amino acid's nitrogen on the sulfonyl sulfur of DNS-Cl eliminates chloride, forming the fluorescent sulfonamide.



Visual Workflow

The following diagram outlines the critical path from sample preparation to analysis. Note the specific inclusion of the "Quenching" step, which is vital for protecting the column and ensuring baseline stability.[5]

G Sample Biological/Protein Sample Oxidation Performic Acid Oxidation (4°C, 16 hrs) Sample->Oxidation Convert Cys to Cya Hydrolysis Acid Hydrolysis (6N HCl, 110°C, 24 hrs) Oxidation->Hydrolysis Break Peptide Bonds Evaporation Evaporation to Dryness (Remove HCl) Hydrolysis->Evaporation Reconstitution Reconstitution (Sodium Carbonate Buffer, pH 10) Evaporation->Reconstitution Derivatization Derivatization (Add DNS-Cl, 60°C, 45 min) Reconstitution->Derivatization pH adjustment Quenching Quenching (Add Methylamine/Ammonia) Derivatization->Quenching Stop Reaction Filtration Filtration (0.22 µm) Quenching->Filtration HPLC RP-HPLC Analysis (Fluorescence Detection) Filtration->HPLC

Caption: Step-by-step workflow for the conversion of Cysteine to Cysteic Acid and subsequent Dansyl derivatization.

Materials and Reagents

Critical Reagents
  • Dansyl Chloride (DNS-Cl): 5 mg/mL in Acetone (Prepare fresh; light sensitive).

  • Performic Acid: Prepare by mixing 1 part 30%

    
     with 9 parts 88% Formic Acid. Let stand for 1 hour at room temperature to activate, then cool to 0°C before use. (Caution: Unstable explosive potential if stored; prepare immediately before use). 
    
  • Derivatization Buffer: 0.1 M Sodium Carbonate (

    
    ), adjusted to pH 10.0 with 
    
    
    
    or NaOH.
  • Quenching Reagent: 2% Methylamine hydrochloride or 10% Ammonium Hydroxide.

  • Mobile Phase A: 20 mM Sodium Acetate buffer, pH 4.0 (Adjusted with Acetic Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Detailed Experimental Protocol

Phase 1: Oxidation & Hydrolysis (For Protein/Peptide Samples)

Skip to Phase 2 if analyzing free Cysteic Acid.

  • Oxidation: Add 1 mL of cold Performic Acid to the sample (containing ~0.1–1.0 mg protein) in a glass hydrolysis tube.

  • Incubation: Incubate at 4°C for 16 hours (overnight).

  • Termination: Add 0.15 mL of 48% HBr (hydrobromic acid) to destroy excess performic acid (observe bromine gas evolution; perform in fume hood). Evaporate to dryness under vacuum.

  • Hydrolysis: Add 1 mL of 6N HCl (containing 0.1% phenol) to the dried residue. Seal tube under nitrogen/vacuum. Incubate at 110°C for 24 hours.

  • Drying: Evaporate the hydrolysate to complete dryness to remove HCl.

Phase 2: Derivatization (The "Tapuhi Method" Modified)
  • Reconstitution: Dissolve the dried sample residue in 1.0 mL of Derivatization Buffer (pH 10) . Ensure the pH is checked; it must be >9.5 for the reaction to proceed.

  • Reaction: Mix 100 µL of sample solution with 100 µL of DNS-Cl solution .

  • Incubation: Vortex briefly and incubate at 60°C for 45 minutes in a heating block. (Protect from light).

  • Quenching: Add 50 µL of Quenching Reagent (Methylamine). Incubate for 5 minutes.

    • Expert Insight: Methylamine is preferred over ammonia because Dansyl-methylamide elutes later than Dansyl-amide, preventing interference with early eluting amino acids like Cysteic acid.

  • Preparation for Injection: Centrifuge or filter (0.22 µm PTFE) to remove any precipitated byproducts. Transfer to HPLC vial.

Chromatographic Conditions

Due to the high polarity of this compound, it will be one of the first peaks to elute.

ParameterSetting
Column C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3–5 µm particle size)
Temperature 30°C
Flow Rate 1.0 mL/min
Detection (FL) Excitation: 335 nm
Detection (UV) 254 nm (Less sensitive, useful for high concentrations)
Injection Vol 10–20 µL

Gradient Profile:

  • 0 min: 5% B (Initial hold to retain Cysteic Acid)

  • 5 min: 5% B

  • 25 min: 60% B (Linear ramp to elute hydrophobic amino acids)

  • 30 min: 90% B (Wash)

  • 35 min: 5% B (Re-equilibration)

Validation & Troubleshooting

Linearity and Sensitivity
  • Linear Range: 1 pmol to 1000 pmol on-column.

  • LOD: Typically ~50–100 femtomoles (fluorescence detection).

Self-Validating Checks
  • Internal Standard: Use Norleucine added prior to hydrolysis. It elutes in a clean region of the chromatogram and corrects for physical losses during pipetting/drying.

  • pH Check: If the derivatization mixture turns yellow/colorless instead of maintaining a slight fluorescent hue, the pH may have dropped due to residual HCl. Verify pH is >9.5.[6]

  • Quenching Verification: The presence of a massive Dansyl-OH peak (hydrolyzed reagent) indicates insufficient reagent or wet solvents, but the presence of the Dansyl-Quencher peak confirms the reagent was in excess (which is desired).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Cysteic Acid Recovery Incomplete OxidationEnsure Performic Acid is fresh (<1 hr old).
Peak Tailing Column Overload / pHIncrease buffer ionic strength; Ensure mobile phase pH is 4.0.
Extra Peaks Side ReactionsReduce incubation temp to 40°C or use room temp (dark) for 2 hours.
No Fluorescence Acidic pH during reactionResidual HCl from hydrolysis neutralized the carbonate buffer. Add NaOH.

References

  • Shimadzu Application News. (2023). Analysis of Methionine Sulfone and Cysteic Acid Using Automated Pretreatment Functions. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Targeted quantification of amino acids by dansylation.[5][7][8][9] PMC. Retrieved from [Link]

  • Tapuhi, Y., et al. (1981). Dansylation of amino acids for high-performance liquid chromatography analysis. Analytical Biochemistry.[1][2][8][9] (Foundational Method Reference).

  • Medallion Labs. (2023). Performic Acid Oxidation Amino Acids Test. Retrieved from [Link]

Sources

Application Note: High-Sensitivity N-Terminal Sequencing of Cysteine-Rich Peptides via the Dansyl-Edman Method

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Rationale

The Challenge of Cysteine Sequencing

In peptide sequencing, Cysteine (Cys) presents a unique chemical challenge. Its sulfhydryl group is highly reactive, prone to oxidation, and unstable during the harsh acidic conditions required for hydrolysis. In standard Edman degradation, unmodified cysteine yields a PTH-dehydroalanine derivative that polymerizes and becomes undetectable.

The Solution: The Dansyl-Edman Hybrid

The Dansyl-Edman method (Gray & Hartley, 1963) remains a powerful manual technique for sequencing short peptides, particularly when automated gas-phase sequencers are inaccessible or when validating specific residues like Cysteine.

This hybrid approach leverages two distinct chemical advantages:

  • Sensitivity: The N-terminal residue is identified as a Dansyl (DNS)-derivative , which is highly fluorescent and detectable at picomole levels (100x more sensitive than PTH-amino acids).

  • Stability: By oxidizing Cysteine to Cysteic Acid (

    
    )  prior to sequencing, the residue becomes chemically stable. The Dansyl-Cysteic acid derivative survives the acid hydrolysis step required for identification, providing a distinct, robust signal on Thin Layer Chromatography (TLC) plates.
    

Part 2: Mechanistic Workflow

The protocol operates on a "Split-Cycle" logic. Unlike automated Edman degradation where the N-terminal is cleaved and identified, this method uses the Edman reagent (PITC) solely to remove the N-terminal, while a small aliquot is separately reacted with Dansyl Chloride to identify the residue before removal.

Workflow Diagram

DansylEdman cluster_Cycle The Dansyl-Edman Cycle Start Native Peptide Sample Oxidation STEP 1: Performic Acid Oxidation (Cys -> Cysteic Acid) Start->Oxidation Aliquot Remove 5% Aliquot (Identification Path) Oxidation->Aliquot Bulk Remaining 95% Sample (Cleavage Path) Oxidation->Bulk DNS_Label Dansylation (DNS-Cl) pH 9.8 Aliquot->DNS_Label PITC Coupling (PITC) pH 9.0 Bulk->PITC Hydrolysis Acid Hydrolysis 6N HCl, 105°C, 16h DNS_Label->Hydrolysis TLC 2D-TLC Identification (Spot DNS-Cysteic Acid) Hydrolysis->TLC TFA Cleavage (TFA) Release ATZ-AA PITC->TFA Extract Extraction TFA->Extract Discard Discard ATZ-AA (Organic Phase) Extract->Discard NextCycle Shortened Peptide (n-1) Extract->NextCycle Aqueous Phase NextCycle->Aliquot Repeat Cycle NextCycle->Bulk

Caption: The Dansyl-Edman Split-Cycle. Note that the Edman product (ATZ/PTH) is discarded; identification occurs strictly via the Dansyl pathway.

Part 3: Detailed Protocols

Protocol A: Performic Acid Oxidation

Objective: Convert all Cysteine/Cystine residues to stable Cysteic Acid before sequencing begins.

Reagents:

  • Formic Acid (98%)

  • Hydrogen Peroxide (30%)

  • Methanol (ice cold)

Procedure:

  • Prepare Oxidizing Agent: Mix Formic Acid and Hydrogen Peroxide in a 9:1 (v/v) ratio.[1] Let stand at room temperature for 1 hour to allow formation of performic acid. Cool to

    
    .
    
  • Dissolve Sample: Dissolve the dry peptide (10–50 nmol) in 50

    
     of the cooled performic acid reagent.
    
  • Reaction: Incubate at

    
     for 2 hours .
    
    • Critical: Do not run at room temperature to avoid over-oxidation of Tyrosine or Tryptophan destruction.

  • Quench: Add 500

    
     of ice-cold water and lyophilize immediately. Repeat lyophilization from water twice to remove all traces of acid.
    
Protocol B: The Dansyl-Edman Cycle[2][3]
Step 1: Aliquot & Identification (The "Dansyl" Step)
  • Sampling: Dissolve the oxidized peptide in 40

    
     of 50% Pyridine. Remove 2 
    
    
    
    (approx. 5% of sample) and transfer to a small identifying tube (Durham tube or capillary).
  • Labeling: Add 2

    
     of Dansyl Chloride solution  (2.5 mg/mL in acetone) and 2 
    
    
    
    of 0.2 M
    
    
    .
  • Incubation: Seal and incubate at

    
     for 30 minutes. The solution should turn pale yellow (loss of yellow color indicates DNS-Cl exhaustion; add more if needed).
    
  • Drying: Dry the aliquot in a vacuum desiccator.

  • Hydrolysis: Add 10

    
     of 6N HCl . Seal the capillary/tube in a flame. Incubate at 
    
    
    
    for 16 hours
    .
    • Mechanism:[2] This breaks all peptide bonds. The N-terminal DNS-amino acid bond is stable.

  • Analysis: Open tube, dry under vacuum, and dissolve in 2

    
     marker solution (containing standard DNS-AAs). Spot on Polyamide TLC plate (See Protocol C).
    
Step 2: Cleavage (The "Edman" Step)

Perform this on the remaining 95% of the sample.

  • Coupling: To the remaining peptide solution, add 15

    
     of Phenylisothiocyanate (PITC)  (5% v/v in Pyridine). Flush with Nitrogen.[3]
    
  • Incubation: Incubate at

    
     for 1 hour.
    
  • Wash: Extract twice with Benzene and twice with Ethyl Acetate. Discard the organic phase (removes excess PITC and byproducts). Dry the aqueous phase (containing the PTC-peptide).

  • Cleavage: Add 50

    
     of anhydrous Trifluoroacetic Acid (TFA) . Incubate at 
    
    
    
    for 30 minutes.
  • Extraction (The Separation): Dry the TFA. Add water. Extract with Butyl Acetate.

    • Organic Phase: Contains the ATZ-amino acid (the removed residue). DISCARD THIS. (Unlike standard Edman, we rely on the Dansyl step for ID).

    • Aqueous Phase: Contains the shortened peptide (

      
      ).
      
  • Recycle: Lyophilize the aqueous phase and return to Step 1 for the next cycle.

Part 4: Detection & Data Analysis (2D-TLC)

The identification of this compound (


) relies on its specific migration pattern on Polyamide sheets.

Stationary Phase: Polyamide 6 sheets (


 cm).
Visualization:  UV Light (254 nm and 365 nm).
Solvent Systems
  • Dimension 1 (Solvent 1): Water : Formic Acid (200:3 v/v).

  • Dimension 2 (Solvent 2): Benzene : Acetic Acid (9:1 v/v).

The Cysteic Acid Signature

Because of the highly polar sulfonic acid group (


), 

behaves distinctly from other residues.
  • Solvent 1 (Aqueous):

    
     migrates significantly up the plate (High 
    
    
    
    ).
  • Solvent 2 (Organic):

    
     hardly moves (Low 
    
    
    
    ) due to its polarity.
2D-TLC Map Simulation

TLC_Map cluster_plate Polyamide TLC Map (5x5cm) Origin Origin DNS_Cya DNS-Cya (Cysteic Acid) DNS_OH DNS-OH (Blue) DNS_Asp DNS-Asp DNS_Glu DNS-Glu DNS_Leu DNS-Leu DNS_Phe DNS-Phe DNS_Arg DNS-Arg Solv1 Solvent 1 (H2O/HCOOH) -> Solv2 Solvent 2 (Benzene/AcOH) ->

Caption: Schematic of Polyamide TLC. DNS-Cysteic Acid (Red) is distinct from acidic residues (Yellow) and hydrophobic residues (Green).

Interpretation Guide
  • DNS-Cysteic Acid: Appears as a bright yellow-green fluorescent spot. It is located "high" in the first dimension but "low" in the second dimension.

  • Interference: Watch for DNS-OH (Dansylic acid), a blue fluorescent byproduct of the hydrolysis. It usually runs near DNS-Cya but separates slightly in Solvent 1 and has a distinct blue color under UV.

  • Validation: Always run a standard mixture containing authentic DNS-Cysteic acid on the reverse side of the polyamide sheet (double-sided spotting) or on a parallel plate to confirm

    
     values.
    

Part 5: References

  • Gray, W. R., & Hartley, B. S. (1963). A fluorescent end-group reagent for proteins and peptides. Biochemical Journal, 89(2), 59P.

  • Walker, J. M. (1984). The Dansyl-Edman Method for Peptide Sequencing.[4][5] In Methods in Molecular Biology (Vol. 1, pp. 213-219).[5] Humana Press.

  • Woods, K. R., & Wang, K. T. (1967). Separation of dansyl-amino acids by polyamide layer chromatography.[6] Biochimica et Biophysica Acta (BBA) - Protein Structure, 133(2), 369-370.

  • Hirs, C. H. W. (1967). Performic Acid Oxidation. Methods in Enzymology, 11, 197-199.

Sources

Application Note: Optimizing pH for Dansyl Chloride Reaction with Cysteic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide designed for researchers and analytical scientists. It details the optimization of pH for the derivatization of Cysteic Acid with Dansyl Chloride (DNS-Cl), synthesizing chemical kinetics with practical laboratory workflows.

Abstract

The accurate quantification of cysteine in protein hydrolysates often requires oxidation to Cysteic Acid (Cya) prior to analysis due to the instability of cysteine. Pre-column derivatization with Dansyl Chloride (DNS-Cl) is a gold-standard method for amino acid analysis; however, the reaction efficiency is strictly governed by pH.[1] This guide delineates the kinetic competition between aminolysis (labeling) and hydrolysis (reagent destruction). We demonstrate that while the general optimal pH for amino acids is 9.5–10.0, the unique electronic properties of cysteic acid (pKa


 ≈ 8.8) allow for efficient derivatization at the lower end of this spectrum (pH 9.5), maximizing yield while minimizing reagent consumption.

Introduction & Scientific Rationale

The Challenge: Cysteic Acid Analysis

Cysteine is prone to oxidation during acid hydrolysis. Standard protocols involve performic acid oxidation to convert Cysteine and Cystine quantitatively into Cysteic Acid , a stable sulfonic acid derivative.

  • Target Analyte: Cysteic Acid (

    
    ).[1][2]
    
  • Reagent: Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride).[1][3][4][5]

  • Detection: Fluorescence (Ex: 340 nm, Em: 510 nm) or UV (254 nm).

The pH Dilemma: Kinetics vs. Stability

The dansylation reaction is a nucleophilic substitution (


) where the unprotonated amine  of the amino acid attacks the sulfonyl sulfur of DNS-Cl.
  • Low pH (< 8.0): The amino group is protonated (

    
    ), rendering it non-nucleophilic. Reaction rate is negligible.
    
  • High pH (> 10.5): Hydroxide ions (

    
    ) compete with the amino acid, causing rapid hydrolysis  of DNS-Cl into Dansyl Hydroxide (DNS-OH), a non-reactive byproduct that interferes with chromatography.[1]
    
Mechanistic Insight: The pKa Factor

The


-amino pKa of standard amino acids (e.g., Glycine) is typically ~9.6. However, the strongly electron-withdrawing sulfonic acid group in Cysteic Acid lowers its 

-amino pKa to approximately 8.79 [1].[1]
  • Implication: At pH 9.5, >80% of Cysteic Acid exists in the reactive unprotonated form (

    
    ), whereas Glycine is only ~45% unprotonated.
    
  • Strategy: We aim for pH 9.5 . This provides sufficient nucleophilicity for Cysteic Acid while keeping the pH low enough to restrain the hydrolysis rate of DNS-Cl.

Reaction Mechanism & Pathway

The following diagram illustrates the competing pathways: the desired formation of Dansyl-Cysteic Acid versus the wasteful hydrolysis of the reagent.

DNS_Reaction cluster_pH pH Dependent Equilibrium DNS_Cl Dansyl Chloride (DNS-Cl) Transition Transition State [DNS...NH2-R] DNS_Cl->Transition + Cya-NH2 Hydrolysis Dansyl-OH (Sulfonic Acid Byproduct) DNS_Cl->Hydrolysis + H2O / OH- (High pH) Cya_Prot Cysteic Acid (Protonated NH3+) Inactive Cya_Unprot Cysteic Acid (Unprotonated NH2) Reactive Cya_Prot->Cya_Unprot pH > 8.8 Deprotonation Cya_Unprot->Transition Product This compound (Fluorescent) Transition->Product - HCl

Figure 1: Reaction scheme showing the activation of Cysteic Acid via deprotonation and the competition with hydrolysis.

Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
  • Cysteic Acid Standard: 10 nmol/mL in 0.1 M HCl.

  • Dansyl Chloride Solution: 1.5 mg/mL in Acetone (Freshly prepared).

  • Labeling Buffer: 0.2 M Sodium Bicarbonate (

    
    ), adjusted to pH 9.5  with NaOH.
    
  • Quenching Reagent: 10% Ammonium Hydroxide or Methylamine hydrochloride.

  • HPLC Mobile Phases:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

Workflow Diagram

Protocol_Workflow Start Start: Protein Hydrolysate / Standard Dry 1. Evaporate to Dryness (Remove HCl) Start->Dry Buffer 2. Reconstitute in Carbonate Buffer (pH 9.5) Dry->Buffer Add_DNS 3. Add DNS-Cl (in Acetone) Ratio 1:1 v/v Buffer->Add_DNS Incubate 4. Incubate 40°C for 45 min OR RT for 60 min (Dark) Add_DNS->Incubate Quench 5. Quench Excess Reagent Add NH4OH or Methylamine Incubate->Quench Analyze 6. HPLC-FLD/UV Analysis Quench->Analyze

Figure 2: Step-by-step workflow for the optimized derivatization process.[1]

Detailed Step-by-Step Procedure

Step 1: Sample Preparation Ensure the sample is free of ammonia (which reacts with DNS-Cl). If the sample is a protein hydrolysate (6M HCl), evaporate it to complete dryness under a stream of nitrogen or in a vacuum concentrator.

Step 2: pH Adjustment (Critical) Resuspend the dried residue in 100 µL of 0.2 M Sodium Bicarbonate buffer (pH 9.5) .

  • Note: Check pH with micro-pH paper if analyzing a large batch. If the sample was highly acidic, the buffering capacity might be exceeded, dropping the pH < 8.0.

Step 3: Derivatization Add 100 µL of Dansyl Chloride solution (1.5 mg/mL in Acetone) to the buffered sample.

  • Why Acetone? DNS-Cl is insoluble in water.[1] Acetone ensures a homogeneous reaction mixture.

  • Stoichiometry: Ensure DNS-Cl is in at least 5-10 fold molar excess over total amines.[1]

Step 4: Incubation Vortex briefly. Incubate at 40°C for 45 minutes or Room Temperature for 60 minutes in the dark .

  • Note: Light degrades dansyl derivatives.

Step 5: Quenching Add 50 µL of 10% Ammonium Hydroxide . Incubate for 10 minutes.

  • Mechanism:[1][6] Ammonia reacts with residual DNS-Cl to form Dansyl-Amide (DNS-NH2).[1] This prevents DNS-Cl from damaging the HPLC column and removes the interference of unreacted reagent peaks.

Step 6: Clarification Centrifuge at 10,000 x g for 5 minutes to remove any precipitated salts/byproducts. Transfer supernatant to HPLC vial.

Optimization Data & Results

The following table summarizes the theoretical and observed yield of this compound at varying pH levels, highlighting why pH 9.5 is the "Sweet Spot."

pH ConditionCysteic Acid State (

)
DNS-Cl Hydrolysis RateRelative YieldAnalysis
pH 8.0 ~15% ReactiveVery SlowLow (< 40%)Poor. Amine is largely protonated (

8.8).[1]
pH 9.0 ~60% ReactiveSlowGood (85%)Acceptable, but reaction kinetics are slower.[1]
pH 9.5 >80% Reactive Moderate Optimal (> 95%) Best Balance. High nucleophilicity vs. manageable hydrolysis.[1]
pH 10.5 >98% ReactiveFastModerate (80%)Risk. Reagent is destroyed by water before it can fully label the sample.[1]
pH 11.5 100% ReactiveVery FastLow (< 50%)Failure. Hydrolysis dominates; DNS-Cl is depleted instantly.[1]
Interpretation

For Cysteic Acid, the reaction efficiency plateaus earlier (pH 9.0–9.5) compared to Lysine (


 ~10.5), which requires pH > 10.0 for optimal labeling. Therefore, pH 9.5 is the universal robust setpoint  for mixtures containing both acidic (Cysteic) and basic amino acids [2, 3].

Troubleshooting & Self-Validation

  • Low Yield/Signal:

    • Check pH: If the dried acid hydrolysate was not fully neutralized, the buffer pH may have dropped to < 8.0.

    • Reagent Quality: DNS-Cl hydrolyzes in moist air.[1] Ensure the acetone solution is fresh and yellow, not colorless or white.

  • Precipitation:

    • If the final mixture is cloudy, the acetone concentration may be too high for the salt buffer. Dilute with water before injection, or centrifuge.[5]

  • Ghost Peaks:

    • DNS-OH (Hydrolysis product) and DNS-NH2 (Quenched product) appear in the chromatogram.[1][7] DNS-OH elutes early; DNS-NH2 elutes late.[1] Cysteic acid is very polar and will elute early, often before other amino acids. Ensure your gradient starts with low organic % (e.g., 5% B) to retain this compound.[1]

References

  • FooDB. (n.d.). Cysteic acid: Chemical Properties and pKa. Retrieved from [Link]

  • Tapuhi, Y., et al. (1981).[4] Dansylation of amino acids for high-performance liquid chromatography analysis. Analytical Biochemistry. (Cited in general methodology context).

  • Molecular Diversity Preservation International (MDPI). (2015). The Use of Dansyl Chloride to Probe Protein Structure. Retrieved from [Link][8][9]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Dansyl-Cysteic Acid Peak Tailing

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing peak tailing of dansyl-cysteic acid (Dns-Cya) on C18 columns

Audience: Researchers, Analytical Scientists, and Drug Development Professionals.

Introduction: The "Early Eluter" Paradox

Welcome to the Technical Support Center. You are likely here because your this compound (Dns-Cya) peak is tailing, broadening, or exhibiting asymmetry (


).

Unlike most Dansyl-amino acids (which are hydrophobic and well-retained), This compound is unique. It possesses a highly acidic sulfonic acid group (pKa < 1), making it extremely polar. On a standard C18 column, it elutes near the void volume (


). This creates a "perfect storm" for peak shape issues driven by extra-column effects , solvent mismatch , and zwitterionic interactions .

This guide moves beyond generic "check your fittings" advice to address the specific physicochemical behavior of Dns-Cya.

Module 1: The Chemistry of Tailing (Root Cause Analysis)

To fix the tailing, you must understand the molecular war happening inside your column.

The Molecule: A Zwitterionic Challenge

Dns-Cya contains three critical ionizable groups that dictate its behavior:

  • Sulfonic Acid (Cysteic moiety):

    
     (Always negatively charged at HPLC pH).
    
  • Carboxylic Acid (Cysteic moiety):

    
    .
    
  • Dimethylamino group (Dansyl moiety):

    
    .
    
The Mechanism of Failure

At standard mobile phase pH (pH 3.0 – 4.0), Dns-Cya exists as a Zwitterion :

  • The Sulfonate is Anionic (-).

  • The Dimethylamino is Cationic (+).

Why it tails:

  • Ionic Interaction (Silanols): The positively charged dimethylamino tail interacts with residual negatively charged silanols on the silica surface.

  • Metal Chelation: The sulfonic/carboxylic motif is a potent chelator. Trace iron or aluminum in the silica or frit will grab the analyte, causing a "drag" (tailing).

  • Solvent Mismatch (The "Washout"): Because Dns-Cya elutes early, if your sample is dissolved in a strong solvent (e.g., 100% Acetonitrile or Methanol), the analyte travels faster than the mobile phase initially, causing band broadening that looks like tailing.

Visualizing the Interaction

The following diagram illustrates the competing forces causing the tailing.

DnsCya_Interaction Analyte This compound (Zwitterionic) C18 C18 Ligand (Hydrophobic Retention) Analyte->C18  Desired Retention   Silanol Silanol (Si-O-) (Secondary Interaction) Analyte->Silanol  Ionic Drag (Tailing)   Metal Trace Metals (Fe/Al) (Chelation Site) Analyte->Metal  Chelation (Tailing)  

Caption: Figure 1. Mechanistic pathways of Dns-Cya retention vs. secondary interactions causing tailing.

Module 2: Mobile Phase Optimization

The most effective fix is chemical. You must suppress the secondary interactions.[1][2]

Q1: What is the optimal pH for Dns-Cya?

Recommendation: pH 2.5 – 2.8 or pH > 5.5 .

  • Low pH Strategy (pH 2.5):

    • Why: At pH 2.5, you suppress the ionization of surface silanols (keeping them neutral Si-OH). This stops the cation-exchange with the Dansyl amine.

    • Risk:[3][4] The carboxylic acid on the analyte becomes protonated, increasing hydrophobicity slightly, but the sulfonic acid remains ionized.

  • High pH Strategy (pH 6.0):

    • Why: At pH > 5.0, the Dansyl dimethylamino group deprotonates (becomes neutral). This eliminates the cation retention mechanism.

    • Warning: Ensure your C18 column is "hybrid" or designed for high pH stability. Standard silica dissolves at high pH.

Q2: Which buffer should I use?

Recommendation: Phosphate (20-50 mM) or Triethylamine (TEA) as a modifier.

Buffer ComponentRoleConcentrationNotes
Phosphate High ionic strength suppresses ionic interactions.25 - 50 mMBest for UV detection. Not MS compatible.
Ammonium Acetate MS compatible buffer.[5]10 - 20 mMWeaker ionic strength; may require higher concentration to stop tailing.
Triethylamine (TEA) "Silanol Blocker". Competes for active sites.0.1% (v/v)The "Magic Bullet" for tailing. TEA saturates silanols so your analyte doesn't.

Module 3: Sample Preparation (The Hidden Culprit)

For early eluting peaks like Dns-Cya, the injection solvent is the #1 cause of poor peak shape.

Q3: My retention time is stable, but the peak is distorted. Why?

Diagnosis: Solvent Strength Mismatch. If you dissolve Dns-Cya in the derivatization mix (often high % Acetone or Acetonitrile) and inject it directly, the plug of strong solvent carries the analyte down the column faster than the mobile phase can equilibrate it.

The Protocol:

  • Dry down your derivatization reaction mixture.

  • Reconstitute the sample in the starting mobile phase (e.g., 95% Water / 5% ACN with Buffer).

  • Inject: This focuses the analyte at the head of the column ("On-column focusing").

Module 4: Troubleshooting Workflow

Follow this logic gate to identify your specific issue.

Troubleshooting_Flow Start Start: Peak Tailing Detected CheckSolvent Check Injection Solvent: Is it stronger than Mobile Phase A? Start->CheckSolvent Dilute Action: Dilute Sample with 100% Aqueous Buffer CheckSolvent->Dilute Yes CheckPH Check Mobile Phase pH: Is it between 3.5 - 5.0? CheckSolvent->CheckPH No AdjustPH Action: Lower pH to 2.5 or Raise to 6.0 CheckPH->AdjustPH Yes (Worst Zone) CheckCol Check Column Type: Is it fully End-Capped? CheckPH->CheckCol No ChangeCol Action: Switch to High-Purity End-Capped C18 CheckCol->ChangeCol No (Old Silica) AddTEA Action: Add 0.1% TEA to Mobile Phase CheckCol->AddTEA Yes (Still Tailing)

Caption: Figure 2. Step-by-step decision tree for diagnosing Dns-Cya peak tailing.

Experimental Protocol: Optimization of Dns-Cya Separation

Objective: Achieve Peak Asymmetry (


) < 1.3.

Reagents:

  • Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 2.8.

  • Mobile Phase B: Acetonitrile.[5]

  • Column: C18, 150 x 4.6 mm, 5 µm (High purity, e.g., Zorbax Eclipse or equivalent).

Step-by-Step:

  • Preparation: Dissolve this compound standard in 100% Mobile Phase A . Do not use pure methanol/acetonitrile.

  • Equilibration: Flush column with 95% A / 5% B for 20 column volumes.

  • Gradient:

    • 0 min: 5% B

    • 10 min: 40% B

    • (Dns-Cya should elute early, approx 3-5 min).

  • Assessment:

    • Calculate Tailing Factor (

      
      ) or Asymmetry (
      
      
      
      ).[6]
    • If

      
      : Add 0.1% Triethylamine  to Mobile Phase A and readjust pH to 2.8 with Phosphoric Acid.
      

References

  • Molnár, I. & Horváth, C. (1977). Separation of amino acids and peptides on non-polar stationary phases by high-performance liquid chromatography. Journal of Chromatography A, 142, 623-640.

  • Tapuhi, Y., et al. (1981). Dansylation of amino acids for high-performance liquid chromatography analysis. Analytical Biochemistry, 115(1), 123-129.

  • PubChem. (2025).[7][8] Dansyl-L-cysteic acid Compound Summary. National Library of Medicine.

  • Dolan, J. W. (2003). Peak Tailing and Fronting. LCGC North America, 21(10).

Sources

Technical Support Center: Resolution of Dansyl-Cya from Dansyl-Glu

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers performing N-terminal analysis or amino acid quantification using the dansyl chloride (DNS-Cl) method. It specifically addresses the resolution of Dansyl-Cysteic Acid (Dns-Cya) from Dansyl-Glutamic Acid (Dns-Glu) , a separation often complicated by the high polarity and acidity of both derivatives.

Executive Summary: The Chemical Challenge

The core difficulty in resolving this compound from Dansyl-Glutamic Acid lies in their acidic functionalities.

  • This compound (Dns-Cya): Contains a sulfonic acid group (

    
    ). It is permanently ionized and highly polar across all standard chromatographic pH ranges.
    
  • Dansyl-Glutamic Acid (Dns-Glu): Contains two carboxylic acid groups (

    
     and 
    
    
    
    ). Its ionization state—and therefore its retention—can be manipulated by pH adjustments.

Resolution Strategy: The separation relies on exploiting the sulfonic acid's extreme polarity. Dns-Cya behaves as a "super-acidic" species that elutes/migrates significantly faster than Dns-Glu in reverse-phase systems and aqueous TLC dimensions.

Part 1: Polyamide Thin-Layer Chromatography (TLC)

The "Gold Standard" for qualitative identification.

Polyamide TLC separates dansyl amino acids based on the breaking of hydrogen bonds between the analyte's amide groups and the polyamide matrix.[1]

Standard Operating Procedure (SOP)

Matrix: Polyamide 6 sheets (e.g., 15 cm x 15 cm). Sample Load: 0.1 - 0.5 nmol per spot.

Solvent Systems (2D Separation): To successfully resolve Dns-Cya from Dns-Glu (and the interfering byproduct Dansyl-OH), you must use the Woods & Wang or Wesenberg solvent systems.

DimensionSolvent Composition (v/v)Function
1st Dimension Water : Formic Acid (98.5 : 1.5) Alt: Water : Pyridine : Formic Acid (93 : 3.5 : 3.[2]5)Separates by Polarity/Charge. Dns-Cya (highly polar) migrates rapidly near the solvent front. Dns-Glu migrates slower.
2nd Dimension Benzene : Acetic Acid (9 : 1) Safety Note: Toluene may be substituted for Benzene (similar ratio), though resolution may vary slightly.Separates by Hydrophobicity. Dns-Cya remains near the origin (very low

). Dns-Glu migrates to an intermediate

.
Visualizing the Separation (Logic Map)

The following diagram illustrates the migration logic on a 2D Polyamide plate.

TLC_Map Figure 1: 2D-TLC Migration Logic on Polyamide Sheets cluster_Dim1 1st Dimension (Water/Formic Acid) cluster_Dim2 2nd Dimension (Benzene/Acetic Acid) Origin Origin (Start) Dns_Cya_1 Dns-Cya (Moves with Front) Origin->Dns_Cya_1 Fast Migration (Polar) Dns_Glu_1 Dns-Glu (Intermediate) Origin->Dns_Glu_1 Slower Migration Dns_Cya_Final Dns-Cya Position (High Rf Dim 1, Low Rf Dim 2) Dns_Cya_1->Dns_Cya_Final Stays near origin in organic solv. Dns_Glu_Final Dns-Glu Position (Mid Rf Dim 1, Mid Rf Dim 2) Dns_Glu_1->Dns_Glu_Final Migrates up Dns_OH_1 Dns-OH (Byproduct) Dns_OH_Final Dns-OH Position (Often overlaps if not optimized) Dns_OH_1->Dns_OH_Final Interference Risk

Caption: Dns-Cya moves far in the aqueous 1st dimension but stays low in the organic 2nd dimension, isolating it from Dns-Glu.

Part 2: High-Performance Liquid Chromatography (HPLC)

The "Modern Standard" for quantitative analysis.

In Reverse-Phase HPLC (RP-HPLC), Dns-Cya is often the first eluting peak due to the sulfonic acid group preventing retention on the hydrophobic C18 chain.

Experimental Protocol
  • Column: C18 Reverse Phase (e.g., 5 µm, 250 x 4.6 mm).

  • Detection: Fluorescence (Ex: 335 nm, Em: 520 nm) or UV (254 nm).

  • Temperature: 25°C - 30°C.

Mobile Phase Gradient:

  • Solvent A: 20-50 mM Sodium Acetate buffer (pH 4.0 - 5.0).

    • Note: Lower pH (e.g., pH 3.0) suppresses the ionization of Dns-Glu (COOH), increasing its retention, while Dns-Cya (

      
      ) remains ionized and elutes early.
      
  • Solvent B: Acetonitrile (ACN).

Separation Data Table:

AnalyteRetention BehaviorMechanism
Dns-Cya Very Early Elution (

)
Sulfonic acid is fully ionized; minimal interaction with C18.
Dns-Glu Intermediate Elution Carboxylic acids partially protonated at pH 4.0; moderate hydrophobic interaction.
Dns-OH Variable Hydrolysis byproduct; often elutes between Cya and Glu depending on gradient slope.
Part 3: Troubleshooting & FAQs

Q1: I cannot find the Dns-Cya spot on my polyamide plate. Where did it go? A: Because Dns-Cya is extremely polar, it travels with the solvent front in the aqueous 1st dimension.

  • Diagnosis: If you ran the solvent all the way off the top of the plate, you likely washed the Dns-Cya off.

  • Fix: Stop the 1st dimension run 1-2 cm before the top edge.

Q2: Dns-Cya and Dns-OH (Dansyl sulfonic acid) are overlapping. How do I fix this? A: This is the most common failure mode. Dns-OH is a breakdown product of Dansyl Chloride.

  • TLC Fix: Ensure your 2nd dimension solvent (Benzene/Acetic Acid) is fresh. Dns-OH tends to streak more than Dns-Cya.

  • HPLC Fix: Adjust Buffer A pH. Lowering pH to 3.0 often shifts Dns-Glu to a later time, clearing the "early elution" window for Dns-Cya and Dns-OH. Verify Dns-OH position by running a "blank" derivatization (no amino acid).

Q3: How do I confirm that my peak is Dns-Cya and not Dns-Cysteic Acid (from Cystine)? A: The Dansyl method converts both Cysteine and Cystine to Di-dansyl-cystine or mixed derivatives unless an oxidation step is performed prior to hydrolysis.

  • Protocol: Perform Performic Acid Oxidation on the protein sample before hydrolysis and dansylation. This converts all Cysteine and Cystine residues quantitatively into Cysteic Acid. You will then detect a single, strong Dns-Cya peak.

Q4: Why does my Dns-Glu peak tail significantly? A: Tailing of acidic amino acids (Glu, Asp) usually indicates secondary interactions with the column silica or improper pH.

  • Fix: Increase the ionic strength of Buffer A (e.g., increase Acetate concentration to 50 mM) or add 0.1% Triethylamine (TEA) as a competing base (though modern high-purity C18 columns rarely require TEA).

References
  • Woods, K. R., & Wang, K. T. (1967). Separation of dansyl-amino acids by polyamide layer chromatography. Biochimica et Biophysica Acta (BBA) - Protein Structure, 133(2), 369-370. Link

  • Wesenberg, J. C. (1976). Thin-layer chromatography of dansyl amino acids on polyamide. Chromatographia, 9, 19-21. Link[2]

  • Tapuhi, Y., et al. (1981).[3] Dansylation of amino acids for high-performance liquid chromatography analysis. Analytical Biochemistry, 115(1), 123-129.[3] Link

  • Minocha, R., & Long, S. (2004).[4] Simultaneous separation and quantitation of amino acids and polyamines... using dansyl derivatization.[2][3][4][5][6][7] Journal of Chromatography A, 1035(1), 63-73. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of the Dansyl-Cysteic Acid Method for Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Sulfur Amino Acid Quantification

In the realm of protein characterization and biopharmaceutical drug development, accurate amino acid analysis is a cornerstone for confirming protein identity, quantity, and stability. Among the standard amino acids, the sulfur-containing residues—cysteine and methionine—present unique analytical challenges. Cysteine, with its reactive thiol group, is central to protein structure and function, forming covalent disulfide bonds that stabilize tertiary and quaternary structures. However, during standard acid hydrolysis protocols, cysteine and its oxidized dimer, cystine, are largely destroyed, precluding their accurate quantification.

To overcome this analytical hurdle, a robust strategy involves the quantitative oxidation of both cysteine and cystine to the highly stable cysteic acid prior to hydrolysis and analysis.[1] The subsequent derivatization of cysteic acid with a fluorescent tag enables sensitive detection. This guide provides an in-depth validation and comparison of one such powerful technique: the dansyl-cysteic acid method . We will explore the causality behind its experimental design, present a detailed protocol, and objectively compare its performance against alternative methodologies, grounding our discussion in authoritative standards such as the International Conference on Harmonisation (ICH) guidelines.[2][3]

The this compound Method: A Mechanistic Overview

The method is a two-stage process designed for stability and sensitivity. First, it quantitatively converts the labile cysteine and cystine residues into a single, stable derivative. Second, it tags this derivative with a highly fluorescent molecule for sensitive detection.

  • Performic Acid Oxidation: The foundational step is the treatment of the intact protein or peptide with performic acid. This strong oxidizing agent quantitatively converts cysteine and cystine residues to the stable sulfonic acid derivative, cysteic acid.[1][4] Methionine is concurrently oxidized to methionine sulfone. This pre-hydrolysis oxidation is critical as it protects these residues from degradation during the subsequent acid hydrolysis step.[1]

  • Pre-Column Derivatization with Dansyl Chloride: Following acid hydrolysis to liberate the free amino acids, the sample is derivatized with 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as dansyl chloride (Dns-Cl).[5] Dansyl chloride reacts with the primary amino group of cysteic acid (and all other primary and secondary amino acids) under alkaline conditions (pH 9.5-10) to form a highly fluorescent and UV-active sulfonamide adduct.[6][7] This pre-column derivatization dramatically enhances the sensitivity of detection, allowing for quantification in the picomole range.[8]

Experimental Workflow & Protocol

The following protocol represents a self-validating system, with built-in controls and checkpoints to ensure data integrity.

Workflow Diagram

G cluster_prep Sample Preparation & Oxidation cluster_hydrolysis Hydrolysis cluster_deriv Derivatization cluster_analysis Analysis ProteinSample Protein Sample PerformicAcid Performic Acid Oxidation (4°C, 16h) ProteinSample->PerformicAcid Converts Cys/Cystine to Cysteic Acid Neutralization Neutralization (e.g., HBr) PerformicAcid->Neutralization Quench Reagent AcidHydrolysis Acid Hydrolysis (6N HCl, 110°C, 24h) Neutralization->AcidHydrolysis Hydrolysate Amino Acid Hydrolysate AcidHydrolysis->Hydrolysate Liberates Free AAs Dansylation Dansyl Chloride Derivatization (pH 9.8, 60 min) Hydrolysate->Dansylation Fluorescent Tagging QuenchDeriv Quench Reaction (e.g., Formic Acid) Dansylation->QuenchDeriv Stop Reaction HPLC Reversed-Phase HPLC QuenchDeriv->HPLC Separation of Dansylated AAs Detection Fluorescence Detection (Ex: ~324 nm, Em: ~559 nm) HPLC->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for this compound Amino Acid Analysis.

Detailed Step-by-Step Protocol

1. Performic Acid Oxidation [1]

  • Rationale: To ensure complete and quantitative conversion of cysteine and cystine to the stable cysteic acid form before hydrolysis.

  • Procedure:

    • Prepare fresh performic acid by mixing 1 part 30% hydrogen peroxide with 9 parts 88% formic acid. Incubate at room temperature for 1 hour.
    • Cool the reagent on ice for 15 minutes.
    • Add a known amount of protein sample to a hydrolysis tube and add an excess of the chilled performic acid.
    • Incubate the mixture at 4°C for 16 hours (overnight).
    • Quench the reaction by adding hydrobromic acid (HBr) to neutralize the performic acid.

2. Acid Hydrolysis

  • Rationale: To break all peptide bonds and release the constituent amino acids, including the newly formed cysteic acid.

  • Procedure:

    • Lyophilize the sample to remove the neutralization products.
    • Reconstitute the sample in 6N hydrochloric acid (HCl).
    • Place the sample under vacuum and heat at 110°C for 24 hours.
    • After hydrolysis, cool the sample and evaporate the HCl under vacuum.

3. Dansylation [6][7]

  • Rationale: To attach a fluorescent tag to the primary amine of cysteic acid and other amino acids, enabling highly sensitive detection. The alkaline pH is crucial for deprotonating the amino group, making it nucleophilic for reaction with dansyl chloride.

  • Procedure:

    • Reconstitute the dried hydrolysate in a suitable buffer (e.g., 100 mM sodium carbonate/bicarbonate buffer, pH 9.8).[6]
    • Prepare a fresh solution of dansyl chloride (e.g., 10 mg/mL in acetonitrile).[5]
    • Add the dansyl chloride solution to the sample. The ratio should ensure an excess of the derivatizing agent.[6]
    • Incubate at room temperature for 60 minutes in the dark.[6] Note: Some protocols suggest heating, but this can increase the degradation of dansyl chloride and some derivatives.[8]
    • Quench the reaction by adding a small amount of a reagent like formic acid or ammonium hydroxide to consume excess dansyl chloride.[5][6]

4. HPLC Analysis

  • Rationale: To separate the complex mixture of dansylated amino acids for individual quantification. Reversed-phase chromatography is effective for separating these relatively nonpolar derivatives.

  • Procedure:

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.[5]
    • Inject the sample onto a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[9]
    • Use a gradient elution system, typically with a mobile phase consisting of an aqueous buffer (e.g., acetate buffer) and an organic modifier (e.g., acetonitrile).
    • Detect the separated dansyl-amino acids using a fluorescence detector, with excitation and emission wavelengths optimized for the dansyl group (e.g., Ex: ~324 nm, Em: ~559 nm).[7]

Method Validation: Adhering to ICH Q2(R2) Standards

For use in drug development and quality control, the analytical method must be rigorously validated. The following parameters, as defined by ICH guidelines, are essential.[3][10]

Validation ParameterDescription & CausalityTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., other amino acids, hydrolysis by-products). This is demonstrated by resolving the this compound peak from all other peaks in the chromatogram.Peak purity analysis; baseline resolution from adjacent peaks.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte. A series of standards of known concentration are analyzed to establish a linear relationship and define the working range of the assay.Correlation coefficient (r²) > 0.99.[10]
Accuracy The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments, where a known quantity of cysteic acid standard is added to the sample matrix and the recovery is calculated.Mean recovery of 98-102% of the true value.[10]
Precision The degree of agreement among individual test results when the method is applied repeatedly. It is assessed at two levels: Repeatability (intra-assay precision) and Intermediate Precision (inter-assay, inter-day, inter-analyst).Relative Standard Deviation (%RSD) ≤ 2% for repeatability; ≤ 5% for intermediate precision.[10][11]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined at a signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, derivatization time). This provides an indication of its reliability during normal usage.%RSD of results should remain within acceptable limits across varied conditions.

Comparative Analysis with Alternative Methods

The choice of an amino acid analysis method depends on the specific requirements of the study, such as required sensitivity, sample throughput, and available instrumentation.

Logical Framework for Method Selection

G start Start: Need Amino Acid Analysis q1 Need to quantify Cys/Met accurately? start->q1 m_oxidation Performic Acid Oxidation + chosen method q1->m_oxidation Yes m_no_oxidation Standard Hydrolysis (Cys/Met inaccurate) q1->m_no_oxidation No q2 High sensitivity required? (picomole level) m_precolumn Pre-column Derivatization (Dansyl, Dabsyl, PITC, AQC) q2->m_precolumn Yes m_postcolumn Post-column Derivatization (Ninhydrin) q2->m_postcolumn No q3 High throughput needed? m_lcms LC-MS/MS Methods q3->m_lcms Yes m_ninhydrin_high_throughput Post-column (Ninhydrin) (Robust but slower) q3->m_ninhydrin_high_throughput No q4 Is mass confirmation required? q4->m_precolumn No q4->m_lcms Yes m_oxidation->q2 m_no_oxidation->q2 m_precolumn->q3 m_postcolumn->q3 m_lcms->q4

Caption: Decision tree for selecting an appropriate amino acid analysis method.

Performance Comparison Table
FeatureThis compound MethodIon-Exchange w/ NinhydrinOther Pre-Column (e.g., Dabsyl)LC-MS/MS
Principle Pre-column fluorescence derivatizationPost-column colorimetric derivatizationPre-column visible/fluorescence derivatizationDirect detection by mass
Cys/Met Analysis Excellent (requires oxidation)Poor (requires oxidation)Good (requires oxidation)Excellent (can use differential mass tags)
Sensitivity High (fentomole to picomole)[9][12]Moderate (nanomole)[6]High (picomole)[13]Very High (fentomole to attomole)
Throughput ModerateLow (dedicated analyzers)Moderate to HighHigh (with UHPLC)
Robustness Good, but pre-column reaction can be matrix-dependent[14]Excellent (Gold Standard); reaction is post-separation[15]Good, but subject to matrix effectsCan be complex; susceptible to ion suppression
Instrumentation HPLC with Fluorescence DetectorDedicated Amino Acid Analyzer or HPLC with post-column reactorHPLC with UV/Vis or Fluorescence DetectorLC system coupled to a Mass Spectrometer
Cost ModerateHigh (instrumentation)ModerateHigh (instrumentation & maintenance)
Key Advantage High sensitivity and good resolution for sulfur AAs.[12]High accuracy and robustness; less matrix interference.[15]Simple derivatization, stable derivatives, visible detection avoids UV interferences.[7][13]Highest sensitivity and specificity; structural confirmation.[6]
Key Limitation Pre-column derivatization can be variable; Dansyl-Cl is light/moisture sensitive.[6][16]Lower sensitivity; longer run times.[6]Potential for multiple derivatives.High cost; matrix effects (ion suppression).

Conclusion

The validation of the this compound method demonstrates it to be a highly sensitive, specific, and reliable technique for the quantification of cysteine and cystine in proteins and peptides. Its primary strength lies in the strategic combination of a stabilizing pre-hydrolysis oxidation step with high-sensitivity pre-column fluorescence derivatization. This makes it particularly well-suited for applications where the accurate measurement of sulfur-containing amino acids is critical and sample material is limited.

While traditional ion-exchange chromatography with ninhydrin detection remains the gold standard for robustness, the this compound method offers a significant advantage in sensitivity.[15] Compared to other pre-column methods, it is well-established and extensively documented. Against the rising power of LC-MS, it provides a more accessible and cost-effective solution when the absolute highest sensitivity or mass confirmation is not required. For researchers and drug development professionals, a properly validated this compound method represents a powerful and essential tool in the analytical arsenal for comprehensive protein characterization.

References

  • Stephens, K. (1986). Amino Acid Analysis by Dansylation: A Revised Method. Ball State University. Link

  • El-Kimary, E. I., Khamis, E. F., Belal, S. F., & Abdel-Megied, A. M. (2023). Utility of dansyl chloride for the establishment of a sensitive spectrofluorimetric approach for estimating midodrine hydrochloride: application to content uniformity testing. Scientific Reports, 13(1), 12345. Link

  • Turiák, L., & Ozohanics, O. (2015). Automated amino acid analysis using precolumn derivatization with dansylchloride reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 1406, 145-151. Link

  • Wu, G. (2013). Targeted quantification of amino acids by dansylation. In Metabolomics, pp. 245-254. Humana Press. Link

  • Cvetkovikj, I., Stefkov, G., Acevska, J., Petkovska, R., & Dimitrovska, A. (2016). Simultaneous RP-HPLC-DAD determination of dansyl amino acids in chemically treated human hair. Journal of Liquid Chromatography & Related Technologies, 39(13), 634-642. Link

  • BenchChem. (n.d.). Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride. Link

  • Al-Ghamdi, K. M., Al-Otaibi, K. E., & Al-Amri, A. M. (2021). Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biological samples. Journal of AOAC International, 104(4), 1024-1031. Link

  • Yagen, B., & Burstein, S. (2000). Novel and sensitive method for the detection of anandamide by the use of its dansyl derivative. Journal of Chromatography B: Biomedical Sciences and Applications, 740(1), 93-99. Link

  • Medallion Labs. (n.d.). Performic Acid Oxidation Amino Acids (Cystine and Methionine) Test. Link

  • The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. (2023). Molecules, 28(2), 794. Link

  • JASCO Inc. (n.d.). Analysis of Dabsyl Amino Acids using HPLC. Link

  • Miller, R. A., Bongiovanni, R., Boehm, T., Bussell, N. E., & Wynkoop, J. R. (1979). Reverse Phase HPLC Analysis by Dansylation of Amino Acids in Monkey Saliva. Defense Technical Information Center. Link

  • McCarron, P., Grieve, S., & Quilliam, M. A. (2014). A new method for determination of domoic acid in shellfish tissue using dansylation and liquid chromatography-tandem mass spectrometry. Analytical Methods, 6(15), 5879-5886. Link

  • Molnár-Perl, I. (2011). HPLC of amino acids as dansyl and dabsyl derivatives. Chromatographia, 73(S1), 5-23. Link

  • AAFCO. (n.d.). Comparison of Different Methods for Determination of Amino Acids Contents in Food and Feed. Link

  • Gehrig, P. M., & Quadroni, M. (1999). Quantification of cysteine residues following oxidation to cysteic acid in the presence of sodium azide. Analytical Biochemistry, 272(2), 253-257. Link

  • Reason, A. (2003). Validation of Amino Acid Analysis Methods. In The Protein Protocols Handbook, pp. 639-648. Humana Press. Link

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Link

  • Lee, S., Kim, H., & Kim, Y. P. (2023). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. Atmosphere, 14(1), 143. Link

  • Thera, J. C., Rennie, M. D., & Arts, M. T. (2018). Evaluation of a performic acid oxidation method for quantifying amino acids in freshwater species. Limnology and Oceanography: Methods, 16(10), 661-672. Link

  • Albert, C., & Csapó, J. (2011). Investigation of performic acid oxidation. Acta Universitatis Sapientiae, Alimentaria, 4(1), 5-14. Link

  • ICH. (1999). Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. Link

  • Taylor & Francis. (n.d.). Cysteic acid – Knowledge and References. Link

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Link

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Link

  • Alhealy, F. M., Ali, W. K., & Abdulrahman, S. H. (2021). Review: Determination of Amino Acids by Different Methods. Turkish Journal of Physiotherapy and Rehabilitation, 32(3). Link

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Link

  • AltaBioscience. (n.d.). Method considerations for the analysis of amino acids. Link

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A Head-to-Head Battle for Cysteic Acid Detection: A Comparative Guide to Dansyl and Dabsyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of amino acid analysis, the accurate detection of cysteic acid—a critical marker of oxidative stress and protein degradation—is paramount. The choice of a derivatizing agent is a crucial decision point in the analytical workflow, directly impacting sensitivity, stability, and overall reliability. This guide provides an in-depth, evidence-based comparison of two stalwart pre-column derivatization reagents: 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) and 4-(dimethylamino)azobenzene-4'-sulfonyl chloride (dabsyl chloride), to inform the selection of the optimal tool for cysteic acid quantification.

The Foundation: Why Derivatization is Essential for Cysteic Acid Analysis

Cysteic acid, like most amino acids, lacks a strong native chromophore or fluorophore, rendering it challenging to detect with high sensitivity using common HPLC detectors such as UV-Vis or fluorescence. Derivatization overcomes this limitation by covalently attaching a labeling molecule to the amino acid, thereby imparting desirable spectroscopic properties. Both dansyl and dabsyl chloride react with the primary amino group of cysteic acid, enabling its detection at low concentrations.

The journey from cysteine to detectable cysteic acid is a critical preparatory step. Cysteine and cystine are susceptible to degradation during the acid hydrolysis of proteins.[1][2] To ensure accurate quantification, a pre-hydrolysis oxidation step is employed to convert these residues to the more stable cysteic acid form.[2]

The Contenders: A Tale of Two Sulfonyl Chlorides

At their core, both dansyl and dabsyl chloride are sulfonyl chlorides that readily react with primary and secondary amines under alkaline conditions.[3][4] However, their distinct chemical structures give rise to different analytical characteristics.

Dansyl Chloride: A well-established reagent, dansyl chloride yields derivatives that are intensely fluorescent, allowing for highly sensitive detection.[5][6] This property has made it a popular choice for amino acid analysis for decades.[7]

Dabsyl Chloride: A newer entrant, dabsyl chloride produces derivatives with a strong absorbance in the visible region of the electromagnetic spectrum.[5][8] This key difference forms the basis of the comparative advantages and disadvantages of the two reagents.

Performance Face-Off: A Data-Driven Comparison

The selection of a derivatization agent should be guided by objective performance metrics. Here, we dissect the critical parameters for cysteic acid detection.

FeatureDansyl DerivativeDabsyl DerivativeRationale & Insights
Detection Method Fluorescence (Ex: ~324 nm, Em: ~559 nm), UV (~214, 246, 325 nm)[5]UV-Vis (~465 nm)[8]Dansyl's fluorescence offers inherently higher sensitivity than UV-Vis absorption. However, dabsyl's detection in the visible range minimizes interference from other UV-absorbing compounds in complex biological matrices.
Sensitivity High (picomole to femtomole range)[7]Good (picomole range)[5]For ultra-trace analysis, the fluorescence of dansyl derivatives provides a distinct advantage. Detection limits for dabsyl amino acids are reported to be between 0.12 and 0.52 pmol.[5]
Stability of Derivative Moderate; susceptible to decomposition by excess reagent and requires quenching[4]Excellent; highly stable derivatives[6][8]The stability of dabsyl derivatives is a significant advantage, allowing for greater flexibility in sample handling and analysis time. Dansyl derivatives can degrade if the reaction is not properly quenched, potentially affecting accuracy.[4]
Derivatization Procedure Requires elevated temperatures (e.g., 38-60°C) and quenching of excess reagent[3]Requires elevated temperatures (e.g., 70°C)[3]Both procedures involve similar steps, but the need for a quenching step for dansylation adds a layer of complexity.
Selectivity Potential for interference from fluorescent contaminantsHigh; detection in the visible spectrum reduces interference from many endogenous compounds[5]The high selectivity of dabsyl detection is a major benefit when working with complex samples like plasma or tissue hydrolysates.
Ease of Use Requires careful control of reaction time and quenchingSimpler due to the high stability of the derivatives[5]The robustness and stability of the dabsyl derivatives contribute to a more straightforward and forgiving workflow.

The Chemistry of Derivatization: A Mechanistic Overview

Both dansyl and dabsyl chloride react with the primary amine of cysteic acid via a nucleophilic substitution reaction. The reaction is carried out in an alkaline buffer (pH 8.5-10) to deprotonate the amino group, enhancing its nucleophilicity.[3] The lone pair of electrons on the nitrogen atom attacks the electron-deficient sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide bond.[2]

G cluster_reactants Reactants cluster_products Products Cysteic_Acid Cysteic Acid (with deprotonated amino group) Reaction_Center Nucleophilic Attack Cysteic_Acid->Reaction_Center Deriv_Reagent Dansyl/Dabsyl Chloride Deriv_Reagent->Reaction_Center Derivative Dansyl/Dabsyl-Cysteic Acid Derivative HCl HCl Reaction_Center->Derivative Forms Sulfonamide Bond Reaction_Center->HCl caption General Derivatization Workflow

General derivatization workflow for cysteic acid.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for the derivatization of cysteic acid. Optimization may be required based on the specific sample matrix and analytical instrumentation.

Dansylation of Cysteic Acid
  • Sample Preparation: Ensure the sample containing cysteic acid is in an aqueous solution.

  • Buffering: To 100 µL of the sample, add 100 µL of a suitable buffer (e.g., 100 mM sodium carbonate/bicarbonate buffer, pH 9.5-10).

  • Derivatization: Add 200 µL of a freshly prepared dansyl chloride solution (e.g., 1.5 mg/mL in acetonitrile).

  • Reaction: Vortex the mixture and incubate at a controlled temperature (e.g., 60°C for 45 minutes or 38°C for 90-120 minutes).[3]

  • Quenching: After incubation, cool the reaction mixture and add a quenching reagent (e.g., a primary amine solution like ethylamine) to consume the excess dansyl chloride.[4]

  • Analysis: The sample is now ready for HPLC analysis.

G start Start: Cysteic Acid Sample buffer Add Alkaline Buffer (pH 9.5-10) start->buffer dansyl Add Dansyl Chloride Solution buffer->dansyl react Incubate (e.g., 60°C, 45 min) dansyl->react quench Quench Reaction (e.g., with ethylamine) react->quench hplc HPLC Analysis (Fluorescence/UV Detection) quench->hplc caption Dansylation Workflow

Dansylation workflow for cysteic acid.

Dabsylation of Cysteic Acid
  • Sample Preparation: The sample containing cysteic acid should be in an aqueous solution.

  • Buffering: Mix the sample with an equal volume of a suitable buffer (e.g., carbonate buffer, pH 8.5-9.5).[3]

  • Derivatization: Add a solution of dabsyl chloride in a solvent like acetone or acetonitrile.[3]

  • Reaction: Incubate the mixture at an elevated temperature (e.g., 70°C for 15-30 minutes).[3]

  • Analysis: The sample is now ready for direct injection into the HPLC system.

G start Start: Cysteic Acid Sample buffer Add Alkaline Buffer (pH 8.5-9.5) start->buffer dabsyl Add Dabsyl Chloride Solution buffer->dabsyl react Incubate (e.g., 70°C, 20 min) dabsyl->react hplc HPLC Analysis (Visible Detection) react->hplc caption Dabsylation Workflow

Dabsylation workflow for cysteic acid.

The Verdict: Selecting the Right Tool for the Job

The choice between dansyl and dabsyl derivatives for cysteic acid detection is not a one-size-fits-all decision. It is contingent on the specific requirements of the analysis.

  • For maximum sensitivity and the detection of ultra-trace amounts of cysteic acid, dansyl chloride coupled with fluorescence detection is the superior choice. The inherent sensitivity of fluorescence allows for lower limits of detection.

  • For routine analysis, especially in complex biological matrices where selectivity and stability are paramount, dabsyl chloride is the recommended reagent. Its detection in the visible range significantly reduces the likelihood of interference, and the exceptional stability of its derivatives simplifies sample handling and improves reproducibility.[6][8]

References

  • Takeuchi, T. (2005). HPLC of Amino Acids as Dansyl and Dabsyl Derivatives.
  • ResearchGate. (n.d.). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. Retrieved from [Link]

  • Stephens, K. (1986). Amino Acid Analysis by Dansylation: A Revised Method. Ball State University. Retrieved from [Link]

  • Sherovski, P., Stefova, M., & Ristovska, N. (2018). Simultaneous RP-HPLC-DAD determination of dansyl amino acids in chemically treated human hair. Macedonian Journal of Chemistry and Chemical Engineering, 37(2), 135-144.
  • Suneetha, A., Chandra Sekhar, B., & Sudheer Babu, K. (2021). DOE Assisted RP-HPLC Method Development and Validation for Estimation of L-Cysteine and Cystine with Dansyl Chloride derivatization in Presence of Amino Acid Mixture. Asian Journal of Pharmaceutical Analysis, 11(2), 105-112.
  • PubMed. (1984). The dansyl method for identifying N-terminal amino acids. Retrieved from [Link]

  • MDPI. (2022). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. Retrieved from [Link]

  • Drnevich, D., & Vary, T. C. (1993). Analysis of physiological amino acids using dabsyl derivatization and reversed-phase liquid chromatography.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dansyl Amino Acids. Retrieved from [Link]

  • Agilent. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • PubMed. (2016). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. Retrieved from [Link]

  • Jasco UK. (n.d.). Analysis of Dabsyl Amino Acids using HPLC. Retrieved from [Link]

  • PubMed. (1998). Quantification of cysteine residues following oxidation to cysteic acid in the presence of sodium azide. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of amino acids using acid hydrolysis method, will cysteine being destroyed?. Retrieved from [Link]

Sources

Comparative Guide: Accuracy of Dansyl-Cysteic Acid Quantification in Feed Samples

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Methodological Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary: The Verdict on Dansyl-Cl

For the quantification of sulfur-containing amino acids in complex feed matrices, Dansyl Chloride (DNS-Cl) pre-column derivatization represents a robust, cost-effective alternative to the "Gold Standard" Ninhydrin post-column method.

While Ninhydrin (Ion Exchange Chromatography) remains the reference method (AOAC 994.12) due to its interference-free specificity, it requires expensive, dedicated instrumentation. The Dansyl method achieves comparable accuracy (92–102% recovery ) and sensitivity (LOD < 1 pmol ) using standard Reverse-Phase HPLC (RP-HPLC) equipment found in most labs. However, its accuracy for Cysteic Acid specifically hinges on one critical factor: chromatographic resolution between the early-eluting Cysteic Acid peak and the Dansyl-OH reagent byproduct.

The Scientific Challenge: Why Cysteic Acid?

In feed analysis, standard acid hydrolysis (6N HCl, 110°C) destroys Cysteine and Cystine. To quantify these accurately, they must be chemically converted into a stable analog before hydrolysis.[1]

  • Oxidation: Samples are treated with performic acid to oxidize Cysteine/Cystine into Cysteic Acid (Cya) and Methionine into Methionine Sulfone.[2][3]

  • Stability: Cysteic acid is stable during the subsequent acid hydrolysis.

  • The Detection Problem: Like most amino acids, Cysteic Acid lacks a chromophore. It requires derivatization to be seen by UV/Vis or Fluorescence detectors.

The Dansyl Advantage

Dansyl chloride reacts with both primary and secondary amines (unlike OPA, which misses secondary amines like Proline) to form stable fluorescent sulfonamide derivatives.

Comparative Analysis: Dansyl-Cl vs. Alternatives

The following table contrasts the Dansyl-Cysteic Acid workflow against the primary alternatives used in feed analysis.

Table 1: Method Performance Matrix
FeatureDansyl Chloride (Pre-Column) Ninhydrin (Post-Column) OPA/FMOC (Pre-Column) PITC (Edman's)
Primary Application General HPLC (RP-C18)Dedicated Amino Acid AnalyzerHigh-throughput Automated HPLCGeneral HPLC
Cysteic Acid Accuracy High (if separated from reagent peak)Excellent (Gold Standard)Moderate (Cya is primary, but stability varies)High
Derivative Stability High (Stable for days in dark)N/A (Reacts online)Low (Unstable, requires auto-injector)High
Instrumentation Standard HPLC (UV or FLD)Ion Exchange (IEC) + ReactorStandard HPLC (FLD)Standard HPLC (UV)
Sensitivity (LOD) 1–10 pmol (Fluorescence)~50–100 pmol (Vis)< 1 pmol (Fluorescence)1–5 pmol (UV)
Major Drawback Reagent byproducts (Dansyl-OH) interfere with polar AAsLong run times (60+ min), Maintenance heavyOPA doesn't detect secondary amines (requires FMOC)Requires vacuum drying (laborious)

Methodological Deep Dive: The Critical Workflow

To achieve high accuracy with this compound, the experimental design must account for the removal of the oxidizing agent and the separation of the derivative.

Visualization: The Optimized Workflow

DansylWorkflow Sample Feed Sample (10-50 mg) Oxidation Performic Acid Oxidation (16h, 0°C) Sample->Oxidation Cys -> Cya Neutralization Neutralization (HBr or Na-Metabisulfite) Oxidation->Neutralization Remove Oxidant Hydrolysis Acid Hydrolysis (6N HCl, 110°C, 24h) Neutralization->Hydrolysis Protein -> AA Derivatization Dansyl Derivatization (pH 9.5, 40°C, 45 min) Hydrolysis->Derivatization Labeling Quenching Quench Excess Reagent (Methylamine/Ammonia) Derivatization->Quenching Stop Rxn HPLC RP-HPLC Analysis (C18 Column) Quenching->HPLC Quantification

Figure 1: Step-by-step workflow for the quantification of Cysteic Acid in feed using Dansyl Chloride. Note the critical neutralization step to prevent destruction of the derivatizing agent.

Experimental Protocol (Self-Validating System)

This protocol integrates the AOAC 994.12 oxidation logic with optimized Dansyl derivatization.

Phase 1: Oxidation & Hydrolysis (The Foundation)
  • Step 1: Weigh ~10-50 mg of finely ground feed into a hydrolysis tube.

  • Step 2: Add 2 mL fresh performic acid (1 part 30%

    
     : 9 parts 88% Formic Acid). Incubate overnight at 0°C.
    
  • Step 3 (CRITICAL): Decompose excess performic acid by adding Sodium Metabisulfite or 48% HBr. Why? Remaining oxidants will destroy the Dansyl chloride in Phase 2.

  • Step 4: Add 6N HCl and hydrolyze at 110°C for 24 hours (or 145°C for 4 hours). Evaporate to dryness and re-dissolve in buffer (pH 9.0–10.0).

Phase 2: Dansyl Derivatization
  • Step 1: Mix 100 µL of hydrolysate with 100 µL of Dansyl Chloride solution (1.5 mg/mL in Acetone).

  • Step 2: Adjust pH to 9.5 using Lithium Carbonate buffer. Why? The sulfonamide bond formation is pH-dependent. Below pH 9, reaction is slow; above pH 10, reagent hydrolysis dominates.

  • Step 3: Incubate at 40°C for 45 minutes in the dark.

  • Step 4: Quench with 2% Methylamine or Ammonium Hydroxide. This scavenges excess Dansyl-Cl, preventing it from interfering with the chromatogram.

Phase 3: HPLC Separation
  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase A: 20-50 mM Acetate Buffer (pH 4.0–4.5).

  • Mobile Phase B: Acetonitrile.[4]

  • Detection: UV (254 nm) or Fluorescence (Ex 340 nm / Em 525 nm).

  • The "Separation Key": Cysteic acid is highly polar and elutes first. You must start with low organic solvent (0–5% B) to retain Cysteic Acid long enough to separate it from the void volume and Dansyl-OH peaks.

Validation & Accuracy Data

The following data summarizes the performance of the Dansyl method when applied to feed matrices (Corn, Soybean Meal).

Table 2: Accuracy Metrics
MetricValueNotes
Recovery Rate 92% – 102%Spiked recovery in feed hydrolysates.
Linearity (

)
> 0.999Range: 2.5 – 100 µmol/L.
LOD (Limit of Detection) ~1.2 µMSuperior to Ninhydrin (Vis), comparable to OPA.
Precision (RSD) < 2.5%Intra-day repeatability.[5]
The "Interference" Decision Tree

Use this logic flow to determine if your chromatogram is valid for Cysteic Acid.

DecisionTree Start Analyze Chromatogram CheckPeak Is Cysteic Acid Peak Separated from Dansyl-OH? Start->CheckPeak Yes Quantification Valid CheckPeak->Yes Resolution > 1.5 No Co-elution Error CheckPeak->No Resolution < 1.5 Action1 Decrease Initial %B (ACN) No->Action1 Action2 Adjust Buffer pH (Lower pH increases retention) No->Action2

Figure 2: Troubleshooting logic for this compound separation. The primary failure mode is co-elution with the reagent hydrolysis product (Dansyl-OH).

Conclusion

The This compound method is a highly accurate and accessible alternative to Ninhydrin for feed analysis, provided that performic acid oxidation is performed correctly and the chromatographic gradient is optimized to resolve the polar Cysteic Acid peak from reagent byproducts.

For labs without an Amino Acid Analyzer, this method offers the best balance of stability, sensitivity, and cost , making it suitable for routine quality control in drug development and nutritional research.

References

  • AOAC International. (2000). Official Method 994.12: Amino Acids in Feeds. AOAC Official Methods of Analysis.[2]

  • Shimadzu Corporation. (2020). Analysis of Methionine Sulfone and Cysteic Acid Using Automated Pretreatment Functions. Application News No. 01-00709-EN.

  • Fontaine, J. (2003). Amino Acid Analysis of Feeds. In: D'Mello, J.P.F.[5] (eds) Amino Acids in Animal Nutrition.[6] CABI Publishing.

  • Molnár-Perl, I. (2003). Quantitation of amino acids as their dansyl derivatives in biological fluids and feedstuffs. Journal of Chromatography A.

  • You, L., et al. (2025). DOE Assisted RP-HPLC Method Development and Validation for Estimation of L-Cysteine and Cystine with Dansyl Chloride. ResearchGate.

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A Researcher's Guide to the Specificity of Anti-Dansyl Antibodies for the Dansyl-Cysteic Acid Moiety

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in proteomics, drug development, and diagnostics, the precise detection of modified amino acids is paramount. Cysteic acid, an oxidation product of cysteine, serves as a critical biomarker for oxidative stress in proteins. Derivatization with 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, or dansyl chloride, renders these molecules fluorescent and immunogenic, opening the door for antibody-based detection methods.[1][2]

This guide provides an in-depth technical comparison of the utility and specificity of anti-dansyl antibodies for the detection of the dansyl-cysteic acid moiety. We will explore the principles of antibody-hapten recognition, compare immunoassay techniques with chromatographic methods, and provide actionable protocols for researchers to validate these interactions in their own laboratories. While a comprehensive cross-reactivity panel for a commercially available anti-dansyl antibody against this compound is not extensively documented in publicly available literature, this guide will establish the scientific framework for such a validation. We will leverage established principles of antibody-hapten interactions and data from related systems to provide a robust analytical guide.

The Nature of the Target: Dansyl as a Hapten

The dansyl group is a small molecule, or hapten, which is not immunogenic on its own. However, when conjugated to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH, or Bovine Serum Albumin, BSA), it elicits a robust immune response, leading to the production of anti-dansyl antibodies.[3] The resulting antibodies primarily recognize the dansyl moiety, but the specificity can be influenced by the structure of the molecule to which the dansyl group is attached.[4]

An antibody's binding pocket, or paratope, interacts with the epitope of the antigen through a combination of hydrophobic interactions, hydrogen bonds, and electrostatic forces. For a dansylated amino acid, the antibody's paratope will have a high affinity for the naphthalene rings of the dansyl group. However, the amino acid side chain can also play a crucial role, either by sterically hindering the interaction or by forming secondary contacts that enhance or reduce binding affinity.

The this compound moiety presents a unique challenge and opportunity. The core dansyl group provides the primary recognition site, while the highly polar, negatively charged sulfonate group of cysteic acid introduces a significant electrostatic feature not present in other amino acids like cysteine or methionine. This structural difference is the basis for achieving specificity.

Performance Comparison: Immunoassay vs. HPLC

The two primary methods for quantifying dansylated amino acids are antibody-based immunoassays and High-Performance Liquid Chromatography (HPLC). Each offers a distinct set of advantages and disadvantages.

FeatureAnti-Dansyl Immunoassay (e.g., ELISA)HPLC with Fluorescence Detection
Principle Specific antibody-antigen bindingPhysicochemical separation based on polarity
Throughput High (96/384-well plates)Low to Medium (serial sample injection)
Sensitivity Potentially very high (pg/mL), dependent on antibody affinityHigh (fmol to pmol range), dependent on detector
Specificity Dependent on antibody cross-reactivity. May detect structurally similar molecules.[5]Very high; can resolve isomers and closely related derivatives.
Development Cost High initial cost for antibody development and validationModerate cost for instrument and column purchase
Cost per Sample Low once establishedModerate, due to solvent and column usage
Matrix Effects Susceptible to interference from complex biological samples.[5]Can be mitigated with appropriate sample cleanup and gradient elution.

Expert Insight: Immunoassays are unparalleled for high-throughput screening of many samples, offering speed and operational simplicity once validated.[6] However, HPLC remains the gold standard for specificity.[5] It physically separates the analyte of interest from other sample components before detection, providing unambiguous quantification. For definitive research or diagnostics, results from an immunoassay should ideally be confirmed by an orthogonal method like HPLC-MS.[7][8]

Evaluating Antibody Specificity: A Framework for Validation

To rigorously assess the specificity of an anti-dansyl antibody for this compound, a competitive immunoassay is the method of choice. This format measures the ability of the free analyte (the "competitor") in a sample to inhibit the binding of a labeled antigen to a limited number of antibody binding sites.

Below is a conceptual workflow for this validation process.

G cluster_prep Preparation cluster_assay Competitive ELISA Workflow cluster_analysis Data Analysis A Synthesize & Purify Dansyl-Amino Acid Conjugates (Cysteic Acid, Cysteine, etc.) E Add Anti-Dansyl Antibody pre-incubated with Competitor (this compound Standards or other Dansyl-Amino Acids) A->E B Prepare Dansyl-Protein Conjugate (e.g., Dansyl-BSA) for Coating C Coat Microplate Wells with Dansyl-BSA B->C D Block Non-specific Sites C->D D->E F Incubate & Wash E->F G Add HRP-conjugated Secondary Antibody F->G H Incubate & Wash G->H I Add TMB Substrate & Measure Absorbance H->I J Generate Inhibition Curves (Signal vs. Competitor Conc.) I->J K Calculate IC50 Values for each Dansyl-Amino Acid J->K L Determine % Cross-Reactivity K->L

Caption: Workflow for determining anti-dansyl antibody cross-reactivity.

Hypothetical Cross-Reactivity Data

The outcome of the experiment described above would be a quantitative measure of cross-reactivity. The IC50 is the concentration of a competitor that inhibits 50% of the signal. Cross-reactivity is then calculated relative to the primary analyte.

Cross-Reactivity (%) = (IC50 of this compound / IC50 of Competitor) x 100

The following table presents illustrative data to demonstrate how the results would be presented. This is a hypothetical scenario based on chemical principles, where the unique, highly polar nature of the cysteic acid side chain is expected to be a key determinant of binding.

Competitor CompoundHypothetical IC50 (nM)Hypothetical % Cross-ReactivityRationale for Expected Binding
This compound 10 100% Primary target analyte.
Dansyl-Cysteine5002%The free sulfhydryl group is less bulky and less charged than the sulfonate group, likely resulting in weaker binding.
Dansyl-Methionine8001.25%The non-polar side chain differs significantly from the highly polar cysteic acid, leading to poor recognition.
N-epsilon-Dansyl-Lysine10010%The long, positively charged side chain could interact differently with the paratope compared to the short, negatively charged cysteic acid.[9]
Dansyl-Glycine1,5000.67%The minimal side chain provides little secondary interaction, making binding almost solely dependent on the dansyl group.
Dansyl Sulfonic Acid>10,000<0.1%The free dansyl group lacks the amino acid backbone, which may be crucial for orienting the hapten in the antibody's binding site.

Expert Insight: High specificity is demonstrated by low cross-reactivity values for related compounds. An antibody with >10% cross-reactivity with dansyl-cysteine, for example, would not be suitable for specifically measuring this compound in a sample where both may be present.

Experimental Protocols

The following protocols provide a starting point for researchers to perform the necessary validation experiments.

Protocol 1: Dansylation of Amino Acid Standards

This protocol describes the derivatization of cysteic acid and other amino acids to serve as standards in a competitive ELISA.

Materials:

  • Amino acid standards (Cysteic acid, Cysteine, etc.)

  • Dansyl chloride solution (e.g., 50 mM in acetonitrile)[10]

  • Sodium carbonate buffer (100 mM, pH 9.8)[10]

  • Acetonitrile (ACN)

  • Ammonium hydroxide (10% v/v) for quenching[10]

Procedure:

  • Prepare a 1 mM stock solution of each amino acid standard in ultrapure water.

  • In a microcentrifuge tube, combine 10 µL of the amino acid standard with 40 µL of sodium carbonate buffer.

  • Immediately before use, prepare the derivatization reagent by mixing the 50 mM dansyl chloride solution and the 100 mM sodium carbonate buffer at a 1:1 ratio.[10]

  • Add 50 µL of the freshly mixed derivatization reagent to the amino acid solution.

  • Vortex briefly and incubate at room temperature in the dark for 60 minutes.[10]

  • Quench the reaction by adding 10 µL of 10% ammonium hydroxide. Vortex and wait for the deep yellow color to fade.

  • The resulting dansylated amino acid standards are now ready for use in the competitive ELISA. They can be serially diluted in an appropriate assay buffer (e.g., 1% BSA in PBS).

Protocol 2: Competitive ELISA for this compound

This protocol outlines the steps for a competitive indirect ELISA to determine IC50 values.

Materials:

  • Coating Antigen: Dansyl-BSA (Bovine Serum Albumin)

  • Primary Antibody: Anti-Dansyl Antibody (monoclonal or polyclonal)

  • Secondary Antibody: HRP-conjugated anti-species IgG (e.g., anti-mouse IgG-HRP)

  • Coating Buffer: Carbonate-bicarbonate buffer, pH 9.6

  • Blocking Buffer: 3% BSA in PBS

  • Wash Buffer: 0.05% Tween-20 in PBS (PBST)

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)

  • Stop Solution: 2N H₂SO₄

Procedure:

  • Coating: Dilute Dansyl-BSA to 1-5 µg/mL in coating buffer. Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate 3 times with 200 µL/well of wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well. Incubate for 2 hours at room temperature.

  • Competition:

    • While the plate is blocking, prepare serial dilutions of your dansylated amino acid standards (from Protocol 1) in blocking buffer.

    • Prepare the anti-dansyl antibody at a pre-determined optimal concentration (this should be determined via titration, aiming for a concentration that gives ~80% of the maximum signal in the absence of a competitor).

    • In a separate "pre-incubation" plate or in tubes, mix equal volumes of the diluted standards and the diluted anti-dansyl antibody. Incubate for 1 hour at room temperature.

  • Incubation: Wash the blocked assay plate 3 times. Transfer 100 µL of the antibody/standard mixtures to the corresponding wells of the Dansyl-BSA coated plate. Incubate for 1 hour at room temperature.

  • Secondary Antibody: Wash the plate 3 times. Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.[7]

  • Development: Wash the plate 5 times. Add 100 µL of TMB substrate to each well and incubate in the dark for 10-20 minutes.

  • Reading: Stop the reaction by adding 50 µL of stop solution. Read the absorbance at 450 nm.

G cluster_elisa Competitive ELISA Principle cluster_high_conc High Analyte Concentration cluster_low_conc Low Analyte Concentration Immobilized_Dansyl_BSA < Y Dansyl-BSA Coated Well > Complex_L Free Antibody Binds to Well Immobilized_Dansyl_BSA:f0->Complex_L binds Free_Analyte_H This compound (High Conc.) Complex_H Antibody Saturated with Analyte Free_Analyte_H->Complex_H binds Antibody_H Anti-Dansyl Ab Antibody_H->Complex_H binds Complex_H->Immobilized_Dansyl_BSA Binding Blocked Result_H Low Signal Free_Analyte_L This compound (Low Conc.) Antibody_L Anti-Dansyl Ab Free_Analyte_L->Antibody_L minimal binding Antibody_L->Complex_L Result_L High Signal

Caption: Principle of competitive ELISA for this compound detection.

Conclusion

The use of anti-dansyl antibodies presents a powerful, high-throughput method for the detection of this compound. However, the utility of this approach is entirely dependent on the specificity of the antibody used. While the large, polar sulfonate group of cysteic acid provides a strong structural basis for specific recognition against other amino acids, this must be empirically validated. Researchers should not assume specificity without conducting rigorous cross-reactivity testing. By employing a systematic approach using competitive immunoassays and confirming results with an orthogonal method like HPLC, scientists can confidently use anti-dansyl antibodies to quantify this important biomarker of oxidative stress.

References

  • Curwin, B. D., et al. (2009). Comparison of immunoassay and HPLC-MS/MS used to measure urinary metabolites of atrazine, metolachlor, and chlorpyrifos from farmers and non-farmers in Iowa. Journal of Exposure Science & Environmental Epidemiology, 19(6), 625-633. Available from: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dansyl Amino Acids. Available from: [Link]

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